(6-Methoxypyridin-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLKQBYCORYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551826 | |
| Record name | 1-(6-Methoxypyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194658-13-4 | |
| Record name | 1-(6-Methoxypyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxypyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (6-Methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-2-yl)methanamine is a substituted picolylamine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in pharmacologically active compounds. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its synthesis and characterization. This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound, compiled from established chemical principles and data on analogous compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 6-methoxy-2-cyanopyridine. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents. An alternative, though less direct route, involves a multi-step process starting from a readily available pyridine derivative.
Synthetic Pathway
A plausible and efficient synthetic pathway for this compound is outlined below. The synthesis starts with the commercially available 2-chloro-6-methoxypyridine, which undergoes nucleophilic substitution with a cyanide salt to form 6-methoxy-2-cyanopyridine. The subsequent reduction of the nitrile group yields the target primary amine.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of 6-Methoxy-2-cyanopyridine
-
Materials:
-
2-Chloro-6-methoxypyridine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methoxypyridine (1 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-2-cyanopyridine.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Materials:
-
6-Methoxy-2-cyanopyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 6-methoxy-2-cyanopyridine (1 equivalent) in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.
-
Alternative Step 2: Synthesis of this compound via LiAlH₄ Reduction
-
Materials:
-
6-Methoxy-2-cyanopyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-methoxy-2-cyanopyridine (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data.
| Property | Data |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [1][2] |
| Appearance | Expected to be a liquid or low-melting solid. |
| ¹H NMR (Expected) | * δ (ppm) in CDCl₃: |
| * ~7.5 (t, 1H, pyridine-H4) | |
| * ~6.8 (d, 1H, pyridine-H3) | |
| * ~6.6 (d, 1H, pyridine-H5) | |
| * ~3.9 (s, 3H, OCH₃) | |
| * ~3.8 (s, 2H, CH₂NH₂) | |
| * ~1.5-2.0 (br s, 2H, NH₂) | |
| ¹³C NMR (Expected) | * δ (ppm) in CDCl₃: |
| * ~163 (C6) | |
| * ~159 (C2) | |
| * ~139 (C4) | |
| * ~110 (C3) | |
| * ~108 (C5) | |
| * ~53 (OCH₃) | |
| * ~48 (CH₂NH₂) | |
| Mass Spectrometry (MS) | * Predicted [M+H]⁺: 139.0866[3] |
| * Predicted [M+Na]⁺: 161.0685[3] | |
| Infrared (IR) (Expected) | * ν (cm⁻¹): |
| * ~3300-3400 (N-H stretch, primary amine) | |
| * ~2850-2950 (C-H stretch, sp³) | |
| * ~1580-1600 (C=N and C=C stretch, pyridine ring) | |
| * ~1250 (C-O stretch, aryl ether) |
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed overview of a viable synthetic route and the expected characterization data for this compound. The described protocols, based on well-established chemical transformations, offer a solid foundation for researchers and scientists in the field of drug development to produce and verify this valuable chemical intermediate. While experimental spectroscopic data is not widely published, the provided predictions offer a reliable reference for the characterization of the synthesized compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Physicochemical Properties of (6-Methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (6-Methoxypyridin-2-yl)methanamine, a key building block in the development of novel therapeutics. This document summarizes available data, outlines relevant experimental protocols, and visualizes its role in the synthesis of biologically active compounds.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Solid | |
| Predicted XlogP | 0.1 | PubChemLite |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly employed synthetic route involves the reduction of the corresponding nitrile, 2-cyano-6-methoxypyridine. This transformation can be achieved through catalytic hydrogenation or with a chemical reducing agent such as lithium aluminum hydride (LiAlH₄).
General Protocol for Nitrile Reduction using Lithium Aluminum Hydride (LAH)
This protocol is a general guideline for the reduction of a pyridine nitrile to a pyridinylmethanamine and should be adapted and optimized for the specific substrate.
Safety Precaution: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water and protic solvents. All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
Materials:
-
2-cyano-6-methoxypyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
A solution of 2-cyano-6-methoxypyridine in anhydrous ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0°C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure the completion of the reaction.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again with water, while maintaining the temperature at 0°C. This is known as the Fieser workup.
-
The resulting granular precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with additional ether or THF.
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or chromatography.
A visual representation of this synthetic workflow is provided below:
Biological Significance and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of a class of potent anti-tuberculosis agents known as pyrazolo[1,5-a]pyrimidines.[1] These compounds have been identified as inhibitors of mycobacterial ATP synthase, a key enzyme in the energy metabolism of Mycobacterium tuberculosis.[1]
The mechanism of action of these pyrazolo[1,5-a]pyrimidine derivatives involves the disruption of the proton motive force, which is essential for ATP synthesis. By inhibiting ATP synthase, these compounds effectively starve the bacteria of energy, leading to cell death.
The general signaling pathway affected by these inhibitors is illustrated below:
Safety and Handling
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[2][3]
References
(6-Methoxypyridin-2-yl)methanamine CAS number and supplier
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the chemical compound (6-Methoxypyridin-2-yl)methanamine, including its Chemical Abstracts Service (CAS) number, key properties, and a list of known suppliers.
Chemical Identification and Properties
This compound is a substituted pyridine derivative. Its unique structure makes it a valuable building block in medicinal chemistry and organic synthesis.
| Property | Value | Reference |
| CAS Number | 194658-13-4 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | |
| MDL Number | MFCD11617139 | |
| Synonyms | 6-Methoxy-2-pyridinemethanamine, this compound, 2-Pyridinemethanamine, 6-methoxy- | [2] |
Commercial Suppliers
The following companies have been identified as suppliers of this compound. Please note that availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
| Supplier | Website | Notes |
| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound under its AldrichCPR brand. |
| BLD Pharm | --INVALID-LINK-- | Lists the compound with CAS number 194658-13-4.[1] |
| P&S Chemicals | --INVALID-LINK-- | Provides the compound and lists its synonyms.[2] |
Experimental Protocols and Applications
Detailed experimental protocols for the use of this compound are highly dependent on its specific application in a research or development context. As a chemical intermediate, its handling and use will be dictated by the reaction scheme in which it is employed.
Researchers utilizing this compound are advised to consult standard organic chemistry laboratory manuals for general guidance on handling amines and pyridines. Specific reaction conditions, such as solvent, temperature, and stoichiometry, will need to be determined based on the desired chemical transformation.
Signaling Pathways and Biological Activity
There is currently no publicly available information to suggest that this compound has a defined role in specific biological signaling pathways or possesses inherent biological activity. Its primary utility, as presented in the available literature, is that of a synthetic building block.
The logical workflow for investigating a novel compound like this compound in a drug discovery context is outlined in the diagram below.
References
Spectroscopic and Physicochemical Profile of (6-Methoxypyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound (6-Methoxypyridin-2-yl)methanamine. Due to the limited availability of experimentally derived spectra in the public domain, this document combines verified physicochemical properties with predicted spectroscopic data to serve as a valuable resource for researchers. A notable factor contributing to the scarcity of experimental data is that some commercial suppliers, such as Sigma-Aldrich, indicate that they do not perform analytical testing on this specific product.
Compound Identity and Physicochemical Properties
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure features a pyridine ring with a methoxy group at the 6-position and a methanamine group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem |
| Molecular Weight | 138.17 g/mol | PubChem |
| CAS Number | 194658-13-4 | Sigma-Aldrich |
| Appearance | Predicted: Liquid or Solid | Commercial Vendors |
| Predicted XlogP | 0.1 | PubChem |
Spectroscopic Data
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 139.0866 |
| [M+Na]⁺ | 161.0685 |
| [M-H]⁻ | 137.0720 |
| [M+NH₄]⁺ | 156.1131 |
| [M+K]⁺ | 177.0425 |
| [M]⁺ | 138.0788 |
| [M]⁻ | 138.0799 |
| Data sourced from PubChem. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not currently available in public spectral databases. However, based on the chemical structure, the following table outlines the predicted chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra. These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
| Methylene (-CH₂NH₂) | 3.7 - 3.9 | Singlet | 2H |
| Pyridine-H (position 4) | 7.4 - 7.6 | Triplet | 1H |
| Pyridine-H (position 3) | 6.6 - 6.8 | Doublet | 1H |
| Pyridine-H (position 5) | 6.5 - 6.7 | Doublet | 1H |
| Amine (-NH₂) | 1.5 - 2.5 (variable) | Broad Singlet | 2H |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine-C (position 6, C-O) | 162 - 165 |
| Pyridine-C (position 2, C-C) | 158 - 161 |
| Pyridine-C (position 4) | 138 - 141 |
| Pyridine-C (position 3) | 110 - 113 |
| Pyridine-C (position 5) | 105 - 108 |
| Methoxy (-OCH₃) | 52 - 55 |
| Methylene (-CH₂) | 45 - 48 |
Infrared (IR) Spectroscopy
Experimental IR spectra for this compound are not publicly available. The following table provides predicted characteristic IR absorption bands based on the functional groups present in this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands for primary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C Stretch (pyridine ring) | 1570 - 1610 and 1450 - 1500 | Strong to medium |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-O Stretch (methoxy) | 1250 - 1300 (asymmetric) and 1000 - 1050 (symmetric) | Strong |
| C-N Stretch (amine) | 1020 - 1250 | Medium to weak |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and its chemical stability. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or JEOL ECZ series, operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for elemental composition determination.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for a novel or uncharacterized compound.
The Rising Profile of (6-Methoxypyridin-2-yl)methanamine in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Versatile Scaffold in Drug Discovery
Introduction
(6-Methoxypyridin-2-yl)methanamine, a substituted pyridine derivative, is emerging as a valuable building block in medicinal chemistry. Its unique structural features, combining a methoxy-substituted pyridine ring with a reactive primary amine, offer a versatile platform for the synthesis of novel therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the current and potential applications of this compound in drug discovery, with a focus on its role in the development of antimicrobial agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. This document is intended for researchers, scientists, and drug development professionals.
Antimicrobial Applications: A Promising Frontier
The pyridine scaffold is a well-established pharmacophore in a multitude of approved drugs, and its derivatives continue to be explored for new therapeutic applications. The incorporation of a methoxy group and an aminomethyl side chain, as seen in this compound, has been shown to be a fruitful strategy in the quest for novel antimicrobial agents.
Pyrazolo[1,5-a]pyrimidines as Potent Anti-mycobacterial Agents
A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] These compounds are reported to be potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of the bacterium.[1][2]
A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their anti-mycobacterial activity. The structure-activity relationship (SAR) studies revealed that the 2-pyridylmethylamine moiety at the C-7 position is optimal for activity.[2] Specifically, the derivative incorporating this compound exhibited notable efficacy.
Quantitative Data: Anti-mycobacterial Activity
| Compound ID | Structure | MIC90 (μg/mL) vs. M. tb H37Rv |
| 48 | 3,5-diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine | Data not explicitly provided in abstract, but described as active. |
Experimental Protocol: Synthesis of 3,5-diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 48)
A general synthetic approach to this class of compounds involves the reaction of a 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine intermediate with this compound.
-
Step 1: Synthesis of the 7-chloropyrazolo[1,5-a]pyrimidine intermediate. This is typically achieved through the cyclization of a 5-aminopyrazole precursor with a β-ketoester, followed by chlorination.
-
Step 2: Nucleophilic Aromatic Substitution. The 7-chloro intermediate is then reacted with this compound in a suitable solvent, often in the presence of a base, to yield the final product. For a similar reaction, a 90% yield was reported.[2]
Signaling Pathway: Inhibition of Mycobacterial ATP Synthase
The proposed mechanism of action for these pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of the mycobacterial F1Fo ATP synthase. This enzyme is crucial for generating ATP, the primary energy currency of the cell. By inhibiting this enzyme, the compounds effectively starve the bacteria of energy, leading to cell death.
Caption: Inhibition of mycobacterial ATP synthase by pyrazolopyrimidine derivatives.
Potential in Kinase Inhibition
Patents have been filed for kinase inhibitors, such as those targeting p38 MAP kinase and Syk kinase, that contain a methoxypyridine core.[3] These inhibitors are being investigated for the treatment of inflammatory diseases. The general structure often involves a heterocyclic core to which a substituted pyridine moiety is attached.
Logical Relationship: Kinase Inhibitor Design
The design of kinase inhibitors often follows a "hinge-binding" motif, where a heterocyclic portion of the inhibitor forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The rest of the molecule then occupies the hydrophobic pocket and the solvent-exposed region. The aminomethyl group of this compound could serve as a key linker to the hinge-binding moiety or interact with other residues in the active site.
Caption: Role of the scaffold in kinase inhibitor design.
Exploration in GPCR Modulation
G-protein coupled receptors (GPCRs) represent a large and diverse family of drug targets. The pyridine nucleus is a known constituent of some GPCR modulators. While specific examples utilizing this compound are not yet prevalent in the literature, the structural features suggest its potential for incorporation into novel GPCR ligands. For instance, patents for opioid receptor modulators describe compounds with related structural motifs.[4]
Experimental Workflow: Screening for GPCR Modulators
The discovery of new GPCR modulators typically involves a multi-step screening process.
Caption: A typical workflow for identifying GPCR modulators.
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. Its demonstrated utility in the development of potent anti-mycobacterial agents highlights its immediate potential in addressing infectious diseases. Furthermore, the presence of the methoxypyridine motif in patented kinase inhibitors and the general applicability of pyridine scaffolds in GPCR modulation suggest that the exploration of this compound derivatives in these areas is a worthwhile endeavor. Future research should focus on the synthesis and evaluation of diverse libraries of compounds derived from this scaffold to fully elucidate its potential in various therapeutic areas. Detailed in vivo studies and further elucidation of the mechanisms of action will be crucial in translating the initial promising results into clinically viable drug candidates.
References
- 1. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7741356B2 - Compounds as opioid receptor modulators - Google Patents [patents.google.com]
The Ascendant Role of Substituted Methoxypyridines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational scaffold in medicinal chemistry, continues to yield novel therapeutic candidates with a broad spectrum of biological activities. Among its numerous derivatives, substituted methoxypyridines have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, neuroprotection, and anti-infective research. The strategic placement of the methoxy group, along with other substituents, profoundly influences the physicochemical properties and biological activity of these molecules, enabling fine-tuning of their potency, selectivity, and pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the biological activities of substituted methoxypyridine compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application of this versatile chemical class.
Anticancer Activity of Substituted Methoxypyridines
Substituted methoxypyridines have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The nature and position of substituents on the pyridine and adjacent aryl rings play a crucial role in determining their anticancer potency.
Quantitative Anticancer Activity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted methoxypyridine derivatives against several human cancer cell lines. This data highlights the structure-activity relationships (SAR) that govern their cytotoxic potential.
Table 1: Cytotoxic Activities of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [1]
| Compound | 4-Aryl Substituent | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A-549 IC50 (µM) |
| 5a | Phenyl | >100 | >100 | >100 |
| 5b | 4-Chlorophenyl | 60.1 | 68.4 | 58.2 |
| 5c | 4-Bromophenyl | 55.3 | 62.1 | 53.9 |
| 5d | 4-Fluorophenyl | 70.2 | 78.5 | 68.7 |
| 5e | 4-Methoxyphenyl | 72.8 | 80.3 | 68.9 |
| 5f | 3,4-Dichlorophenyl | 45.6 | 52.3 | 41.2 |
| 5g | 3,4-Dimethoxyphenyl | 88.1 | 95.4 | 82.7 |
| 5h | 4-Bromo-3-methoxyphenyl | 50.2 | 58.9 | 48.1 |
| 5i | 3-Bromo-4-methoxyphenyl | 52.5 | 60.1 | 49.9 |
Table 2: Antiproliferative Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [2]
| Compound | 48h Treatment IC50 (µM) | 72h Treatment IC50 (µM) |
| 8e | 0.22 | 0.11 |
| 8n | 1.88 | 0.80 |
| Doxorubicin (Reference) | 1.93 | Not Reported |
| Sorafenib (Reference) | 4.50 | Not Reported |
Kinase Inhibitory Activity
A significant mechanism through which substituted methoxypyridines exert their anticancer effects is the inhibition of key protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/mTOR pathway is a prominent target for this class of compounds.
Quantitative Kinase Inhibition Data
The following table presents the IC50 values of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors.
Table 3: PI3Kα and mTOR Kinase Inhibitory Activity of a Sulfonamide Methoxypyridine Derivative [3][4]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
Neuroprotective and Other Biological Activities
Beyond their anticancer properties, substituted methoxypyridines have been investigated for a range of other biological activities, including neuroprotection and antimicrobial effects.
Nicotinic Acetylcholine Receptor Binding
Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine receptors, demonstrating the potential of this scaffold in neuroscience drug discovery. The binding affinities (Ki) for these analogs ranged from 0.15 to over 9000 nM.[5]
Neuroprotective Effects
Certain hydroxypyridine compounds, structurally related to methoxypyridines, have shown promise in protecting brain cells from ischemic damage in both in vitro and in vivo models.[6][7] These compounds have been associated with antioxidant activity and the ability to target pathways of necrotic and apoptotic cell death.[6][7]
Mechanisms of Action: Signaling Pathways
The biological activities of substituted methoxypyridines are often attributed to their modulation of critical intracellular signaling pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[3][4] The inhibition of this pathway by these compounds leads to cell cycle arrest and apoptosis.[3][4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted methoxypyridine compounds.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. While less explored for methoxypyridine compounds specifically, targeting this pathway is a key strategy in cancer therapy, and some pyridine derivatives have shown activity against components of this pathway.
Caption: Overview of the MAPK signaling pathway, a potential target for anticancer pyridine derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. The following sections provide methodologies for key assays cited in the literature for substituted methoxypyridine compounds.
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
A general and efficient method for the synthesis of this class of compounds involves a multi-step process culminating in a condensation reaction.
-
Chalcone Synthesis: An appropriate substituted benzaldehyde is reacted with 1-(2,5-dichlorothiophen-3-yl)ethan-1-one in the presence of a base, such as sodium hydroxide, in a solvent like ethanol to yield the corresponding chalcone precursor.
-
Pyridine Ring Formation: The synthesized chalcone is then reacted with malononitrile and ammonium acetate in the presence of a catalyst, such as piperidine, in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours.
-
Purification: After cooling, the resulting solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the substituted methoxypyridine compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
PI3K/mTOR Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of compounds on the enzymatic activity of purified kinases.
-
Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. The reaction buffer contains ATP and the specific substrate for the kinase (e.g., a synthetic peptide or protein).
-
Compound Addition: Add the substituted methoxypyridine compounds at various concentrations to the wells.
-
Kinase Reaction Initiation: Add the purified PI3K or mTOR enzyme to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity. For example, the ADP-Glo™ Kinase Assay measures ADP production.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with the methoxypyridine compound for a specified time. Then, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.
Conclusion
Substituted methoxypyridine compounds represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and other diseases, coupled with their synthetic tractability, makes them an attractive area for continued research and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of molecules. Future investigations focusing on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds will be critical in translating the potential of substituted methoxypyridines into clinical realities.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
The Versatile Building Block: (6-Methoxypyridin-2-yl)methanamine in the Synthesis of Novel Heterocycles
(6-Methoxypyridin-2-yl)methanamine , a substituted pyridine derivative, has emerged as a valuable and versatile building block for the construction of a diverse array of novel nitrogen-containing heterocycles. Its unique structural features, comprising a reactive primary amine tethered to a methoxy-substituted pyridine ring, offer a gateway to a multitude of cyclization strategies, yielding compounds with significant potential in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the generation of innovative heterocyclic scaffolds.
Core Properties and Synthesis
This compound is a solid at room temperature with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[1][2] Its synthesis is typically achieved through the reduction of 6-methoxypyridine-2-carbonitrile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | COC1=CC=CC(CN)=N1 | [2] |
| InChI Key | NCLKQBYCORYBBG-UHFFFAOYSA-N | [2] |
Reactivity and Application in Heterocyclic Synthesis
The synthetic utility of this compound stems from the nucleophilic nature of its primary amino group and the specific electronic properties imparted by the methoxy-substituted pyridine ring. This combination allows it to participate in a variety of cyclization and condensation reactions to form fused and non-fused heterocyclic systems.
Synthesis of Dihydropyrimidines via the Biginelli Reaction
One of the prominent applications of this compound is in the synthesis of dihydropyrimidines through the Biginelli reaction. This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative.[1] In this context, this compound can act as the amine component, leading to the formation of N-substituted dihydropyrimidines.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
A typical procedure involves the reaction of this compound with an appropriate aldehyde and a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a catalyst.[1]
-
Step 1: Catalyst Selection and Reaction Setup. A variety of catalysts can be employed, including Brønsted or Lewis acids. The reaction is typically carried out in a suitable solvent like ethanol or under solvent-free conditions.
-
Step 2: Reaction Execution. Equimolar amounts of this compound, the aldehyde, and the β-dicarbonyl compound are mixed with a catalytic amount of the chosen catalyst. The mixture is then heated, often under reflux or microwave irradiation, for a period ranging from a few hours to a full day.
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.
Table 2: Representative Yields for Biginelli Reaction
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid | 75 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ytterbium(III) triflate | 82 |
| 2-Naphthaldehyde | Acetylacetone | Copper(II) triflate | 68 |
Note: The yields presented are hypothetical and representative of typical Biginelli reactions. Specific yields for reactions involving this compound would require experimental data from dedicated studies.
Potential for Further Heterocycle Synthesis
Beyond dihydropyrimidines, the reactivity of this compound opens doors to the synthesis of other important heterocyclic scaffolds.
-
Quinazolines and Pyridopyrimidines: Condensation reactions with ortho-aminoaryl or ortho-aminopyridyl ketones or esters could lead to the formation of fused heterocyclic systems like quinazolines and pyridopyrimidines.[3][4][5][6]
-
Benzodiazepines: Reaction with 2-aminobenzophenones could potentially yield benzodiazepine derivatives, a class of compounds with significant pharmacological activity.[7][8]
-
Multicomponent Reactions: Its participation in other multicomponent reactions could provide rapid access to complex and diverse molecular architectures.
Biological Significance and Signaling Pathways
While specific biological data for heterocycles derived directly from this compound is an area of active research, the resulting heterocyclic scaffolds are known to interact with a variety of biological targets. For instance, dihydropyrimidine derivatives have been investigated for their roles as calcium channel blockers, antiviral agents, and anticancer agents. The signaling pathways affected would be dependent on the specific molecular target of the synthesized compound.
Conclusion
This compound stands as a promising and under-explored building block in the realm of heterocyclic synthesis. Its inherent reactivity and structural features provide a facile entry into diverse and medicinally relevant chemical scaffolds. The exploration of its full synthetic potential through various cyclization strategies, particularly in the context of multicomponent reactions, is anticipated to yield a new generation of novel heterocycles with a wide spectrum of biological activities, thus contributing significantly to the advancement of drug discovery and development. Further research is warranted to fully elucidate the scope of its applications and the pharmacological profiles of the resulting compounds.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 8. US10774083B2 - Heterocyclic amide compound - Google Patents [patents.google.com]
A Technical Guide to the Discovery and Synthesis of Novel Pyridylmethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of therapeutic agents due to its ability to form hydrogen bonds, its aromatic nature, and its capacity for diverse chemical modifications.[1][2][3] Among the myriad of pyridine-containing compounds, pyridylmethanamine derivatives have emerged as a particularly versatile class, demonstrating a wide spectrum of biological activities. These compounds form the core of drugs targeting a range of diseases, from infectious diseases like tuberculosis to cancers such as acute myeloid leukemia (AML) and inflammatory conditions.[1][4][5]
This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridylmethanamine derivatives. It details common synthetic protocols, summarizes structure-activity relationship (SAR) data, and visualizes key experimental workflows and biological signaling pathways to aid researchers in the design and development of new therapeutic agents.
Synthesis Strategies and Experimental Protocols
The synthesis of pyridylmethanamine derivatives can be achieved through various established and modern chemical methodologies. Common strategies include reductive amination of pyridine aldehydes, nucleophilic substitution, and multi-component reactions.[6][7][8]
Experimental Protocol 1: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives
This protocol outlines an efficient, one-pot synthesis of fused pyridine derivatives, which can be precursors to or structurally related to pyridylmethanamine compounds. The method offers high yields and operational simplicity.[9]
Materials:
-
Appropriate aldehyde (e.g., Benzaldehyde)
-
Acyl acetonitrile (e.g., Benzoylacetonitrile)
-
Electron-rich amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine)
-
Ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br)
-
Ethanol
-
Dry 50 mL flask and standard glassware
Procedure:
-
Charge a dry 50 mL flask with the aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), and [bmim]Br (2 mL).[9]
-
Stir the reaction mixture at 80°C for 4 to 7 hours.[9]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, add 50 mL of water to the flask to precipitate the solid product.[9]
-
Collect the solid by filtration and wash thoroughly with water.[9]
-
Purify the crude product by recrystallization from ethanol to yield the final fused pyridine derivative.[9]
Experimental Protocol 2: Synthesis via Grignard Reaction and Reduction
This protocol describes a classic method for synthesizing chlorophenyl-(pyridinyl)-methylamine derivatives.[6]
Materials:
-
Pyridine carboxaldehyde
-
Chlorophenyl magnesium bromide
-
Dry Tetrahydrofuran (THF)
-
Chromium trioxide
-
Acetic acid
-
Hydroxylamine hydrochloride
-
Zinc powder
Procedure:
-
Methanol Derivative Synthesis: Perform a nucleophilic addition of chlorophenyl magnesium bromide to pyridine carboxaldehyde in dry THF using a standard Grignard protocol to yield the corresponding chlorophenyl-(pyridinyl)-methanol derivative.[6]
-
Oxidation to Methanone: Oxidize the resulting methanol derivative using chromium trioxide in acetic acid to obtain the chlorophenyl-(pyridinyl)-methanone.[6]
-
Oxime Formation: React the methanone derivative with hydroxylamine hydrochloride to afford the chlorophenyl-(pyridinyl)-methanone oxime.[6]
-
Reduction to Amine: Reduce the oxime derivative using zinc powder in acetic acid to synthesize the final chlorophenyl-(pyridinyl)-methylamine hydrochloride salt.[6]
General Synthesis and Discovery Workflow
The overall process from initial concept to a purified, tested compound follows a structured workflow.
Data Presentation: Quantitative Analysis
The biological activity of newly synthesized compounds is quantified to establish structure-activity relationships (SAR), guiding the design of more potent and selective molecules.
Table 1: Antitubercular Activity of Pyridine-2-methylamine Derivatives
These derivatives were evaluated for their activity against the Mtb strain H37Rv using a microplate Alamar Blue assay (MABA).[4] The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits 90% of bacterial growth.[4]
| Compound | R¹ Substituent | MIC (µg/mL) | cLogP |
| 16 | 4,4-dimethyl-1,4-azasilyl | 0.5 | 4.98 |
| 17 | 4,4-dimethylpiperidinyl | 64 | 5.37 |
| 20 | 4,4-dimethyl-1,4-azasilyl | 0.5 | 5.48 |
| 21 | 4,4-dimethylpiperidinyl | >64 | 5.87 |
| 62 | (Optimized Structure) | 0.016 | - |
| Data sourced from NIH study on MmpL3 inhibitors.[4] |
The data clearly indicates that the 4,4-dimethyl-1,4-azasilyl substituent significantly improves antitubercular activity compared to the 4,4-dimethylpiperidinyl group.[4] Compound 62 emerged as a highly potent derivative from this study.[4]
Table 2: Antifungal Activity of Pyridine Carboxamide Derivatives
Novel pyridine carboxamides were tested for their in vivo antifungal activity against Botrytis cinerea.
| Compound | Substituent (R) | In vivo Antifungal Activity (%) |
| 3a | H | 45.3 |
| 3b | 4-CH₃ | 51.7 |
| 3f | 2-Cl | 73.2 |
| 3m | 6-CF₃ | 65.4 |
| Thifluzamide | (Reference) | 75.8 |
| Data adapted from a study on potential succinate dehydrogenase inhibitors.[10] |
Compound 3f , featuring a 2-chloro substituent, demonstrated significant in vivo antifungal activity, comparable to the commercial fungicide thifluzamide.[10]
Table 3: Cholinesterase Inhibitory Activity of Pyridine Derivatives
A series of pyridine derivatives with carbamic functions were evaluated as inhibitors of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), key enzymes in Alzheimer's disease pathology.[11]
| Compound | Function | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) |
| 8 | Carbamate | 0.153 | 1.54 |
| 9 | Carbamate | 0.321 | 1.89 |
| 11 | Carbamate | 2.15 | 0.828 |
| Data sourced from a study on novel cholinesterase inhibitors.[11] |
The results highlight compound 8 as a potent hAChE inhibitor and compound 11 as the most potent hBChE inhibitor in this series.[11]
Signaling Pathways and Therapeutic Targets
Pyridylmethanamine derivatives modulate a variety of signaling pathways, making them attractive candidates for diverse therapeutic areas.
MmpL3 Inhibition for Tuberculosis Treatment
MmpL3 (Mycobacterial membrane protein Large 3) is an essential transporter in Mycobacterium tuberculosis (M.tb), making it a prime target for new anti-TB agents.[4] Pyridine-2-methylamine derivatives have been identified as potent MmpL3 inhibitors.[4]
Molecular docking studies have shown that these derivatives bind effectively to the active pocket of MmpL3, disrupting the transport of trehalose monomycolate (TMM), a crucial component for the synthesis of the mycolic acid layer of the bacterial cell wall.[4] This disruption leads to a loss of cell wall integrity and ultimately bacterial death.[4]
FLT3 Kinase Inhibition for Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine receptor kinase 3 (FLT3) are common in AML patients and represent a key therapeutic target.[5] Pyridine derivatives bearing a 1,2,3-triazole moiety have been developed as potent FLT3 inhibitors.[5]
These compounds inhibit the autophosphorylation of the FLT3 receptor, which in turn downregulates the phosphorylation of downstream signaling proteins like STAT5.[5] This action blocks proliferation signals, leading to cell cycle arrest and apoptosis in leukemia cells.[5]
Other Notable Targets
-
Histamine H1 Receptor: 4-Chlorophenyl-2-pyridinylmethanol derivatives are the core of antihistamines like Carbinoxamine and Bepotastine, acting as H1 receptor antagonists.[12]
-
TRPV3 Channels: (Pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for treating pain and inflammation.[13]
-
Lysyl Oxidase-Like 2 (LOXL2): 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives are irreversible inhibitors of LOXL2, an enzyme implicated in fibrosis.[14]
Conclusion
Pyridylmethanamine derivatives represent a privileged and highly adaptable chemical scaffold in modern drug discovery. Their synthetic tractability allows for the creation of large compound libraries, while their diverse biological activities have led to the development of potent inhibitors and modulators for a wide range of therapeutic targets. The structure-activity relationship data clearly demonstrates that small modifications to the peripheral substituents can lead to significant changes in potency and selectivity. Future research will undoubtedly continue to expand the therapeutic applications of this versatile compound class, leveraging detailed pathway analysis and optimized synthetic strategies to address unmet medical needs.
References
- 1. Pyridin-3-ylmethanamine Hydrochloride | 84359-15-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Reactions of (6-Methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Methoxypyridin-2-yl)methanamine is a versatile bifunctional molecule incorporating a pyridine ring, a methoxy group, and a primary aminomethyl substituent. This unique combination of features makes it a valuable building block in medicinal chemistry and materials science, offering multiple sites for chemical modification. This technical guide provides a comprehensive overview of the synthesis and key exploratory reactions of this compound, including N-acylation, N-alkylation, reductive amination, Schiff base formation, and cyclization reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step synthesis starting from 2-amino-6-chloropyridine. The key steps involve the introduction of the methoxy group, conversion to the corresponding nitrile, and subsequent reduction to the primary amine.
Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway involves well-established chemical transformations, ensuring reproducibility and scalability.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1 & 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This procedure is adapted from the process for producing 2,3-diamino-6-methoxypyridine.[1]
-
To a solution of 2-amino-6-chloro-3-nitropyridine (1.0 eq) in methanol, add sodium methoxide (1.1 eq) at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and filter the resulting precipitate.
-
Wash the solid with water and dry under vacuum to yield 2-amino-6-methoxy-3-nitropyridine.
Step 3: Synthesis of 2-Cyano-6-methoxypyridine (via Sandmeyer Reaction)
A general Sandmeyer reaction protocol is adapted for this transformation.
-
Suspend 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.
-
Heat the reaction mixture to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-cyano-6-methoxypyridine.
Step 4: Synthesis of this compound (Reduction of Nitrile)
A standard lithium aluminum hydride reduction protocol is provided.
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 2-cyano-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Exploratory Reactions
The primary amine functionality of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
N-Acylation
N-acylation is a fundamental reaction to introduce an acyl group onto the nitrogen atom, typically forming an amide. This reaction is often used to modify the electronic and steric properties of the amine.
Caption: N-Acylation of this compound.
Experimental Protocol (Hypothetical):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reactant | Reagent | Product | Yield (%) |
| This compound | Acetic Anhydride | N-((6-Methoxypyridin-2-yl)methyl)acetamide | >90 (Expected) |
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines. This modification is crucial for modulating properties such as basicity, lipophilicity, and biological activity.
References
Methodological & Application
Application Notes and Protocols for N-Alkylation of (6-Methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of (6-methoxypyridin-2-yl)methanamine, a key intermediate in the synthesis of various biologically active compounds. The modification of the primary amine through N-alkylation is a critical step in establishing structure-activity relationships (SAR) and optimizing the pharmacokinetic profiles of potential drug candidates. Two robust and widely applicable methods are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination.
Key Synthetic Strategies
The choice of N-alkylation strategy is contingent on the nature of the alkyl group to be introduced, the desired selectivity, and the overall synthetic scheme.
-
Direct N-Alkylation: This classic SN2 reaction involves the direct coupling of this compound with an alkyl halide in the presence of a base. While straightforward, this method may require careful optimization to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[1]
-
Reductive Amination: This versatile one-pot, two-step procedure involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by an in-situ reduction to the desired secondary amine.[1][2] This method is often favored for its high selectivity, milder reaction conditions, and broad substrate scope, which minimizes the risk of over-alkylation.[1]
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound.
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Starting Materials | This compound, Alkyl Halide (R-X) | This compound, Aldehyde (R'CHO) or Ketone (R'R''CO) |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃, NaH) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄) |
| Typical Solvents | DMF, Acetonitrile, THF | Dichloromethane (DCM), Dichloroethane (DCE), Methanol |
| Reaction Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 16 hours |
| Key Advantages | Simple procedure, readily available reagents. | High selectivity for mono-alkylation, mild conditions, broad substrate scope.[1] |
| Potential Drawbacks | Risk of over-alkylation, may require harsher conditions.[1] | Requires a suitable carbonyl compound, reducing agents can be moisture-sensitive. |
| Expected Yield | 75-85% (dependent on substrate and conditions)[3] | Generally good to excellent yields. |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide and a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF or acetonitrile to achieve a concentration of 0.1-0.2 M.
-
Add the base (K₂CO₃, 2.0-3.0 eq) to the solution.[1]
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.[1]
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
If DMF was used, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Method 2: Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).[1]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1]
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature for 2-16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Visualizations
Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of this compound.
Workflow for Reductive Amination
References
Application of (6-Methoxypyridin-2-yl)methanamine in the Synthesis of Kinase Inhibitors: A Detailed Guide
(6-Methoxypyridin-2-yl)methanamine is a key building block in the synthesis of a variety of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. Its unique structure, featuring a pyridine ring with a methoxy group and a methylamine substituent, allows for versatile chemical modifications to achieve high potency and selectivity against specific kinase isoforms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this valuable synthetic intermediate.
Introduction to Kinase Inhibition and the PI3K Pathway
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently overactivated in various human cancers, making it a prime target for therapeutic intervention. Inhibitors that target specific isoforms of PI3K, such as PI3Kβ, have shown promise in preclinical and clinical studies.
The this compound moiety is a critical component in the design of potent and selective PI3K inhibitors. For instance, it is a key structural feature of GSK2636771, a highly selective inhibitor of PI3Kβ. The methoxypyridine portion of the molecule can engage in key interactions within the ATP-binding pocket of the kinase, while the methylamine group provides a point for further chemical elaboration to fine-tune the inhibitor's properties.
Quantitative Data: Inhibitory Activity of Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors whose structures suggest the potential use of this compound or its close derivatives in their synthesis.
| Compound/Inhibitor | Target Kinase(s) | IC50 / Ki (nM) | Reference |
| GSK2636771 | PI3Kβ | Ki = 0.89 nM, IC50 = 5.2 nM | --INVALID-LINK-- |
| PI3Kα | >900-fold selectivity over PI3Kβ | --INVALID-LINK-- | |
| PI3Kγ | >900-fold selectivity over PI3Kβ | --INVALID-LINK-- | |
| PI3Kδ | >10-fold selectivity over PI3Kβ | --INVALID-LINK-- | |
| Compound 35 (Imidazo[1,2-a]pyridine derivative) | PI3Kα | IC50 = 150 nM | --INVALID-LINK-- |
| Compound 22c (Sulfonamide methoxypyridine derivative) | PI3Kα | IC50 = 0.22 nM | --INVALID-LINK-- |
| mTOR | IC50 = 23 nM | --INVALID-LINK-- |
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors incorporating the this compound scaffold and for evaluating their biological activity.
Protocol 1: General Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol outlines a representative multi-step synthesis of a 2,4-disubstituted pyrimidine-based kinase inhibitor, a common scaffold for PI3K inhibitors.
Step 1: Synthesis of the 2-chloro-4-substituted-pyrimidine intermediate
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add the desired amine or aniline (1.0-1.2 eq) and a base such as triethylamine or diisopropylethylamine (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-4-substituted-pyrimidine intermediate.
Step 2: Suzuki or Buchwald-Hartwig Coupling with this compound
-
In a reaction vessel, combine the 2-chloro-4-substituted-pyrimidine intermediate (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for several hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol describes how to assess the inhibitory effect of a synthesized compound on the PI3K pathway by measuring the phosphorylation of Akt, a key downstream target.
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., one with a known PI3K pathway activation) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin. Quantify the band intensities to determine the level of Akt phosphorylation relative to the total Akt and the loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/Akt signaling pathway and a general experimental workflow for the synthesis and evaluation of kinase inhibitors.
Caption: PI3K/Akt Signaling Pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Application Notes and Protocols for the Synthesis of (6-Methoxypyridin-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-2-yl)methanamine is a key structural motif and versatile building block in medicinal chemistry. Its derivatives are integral to the development of novel therapeutic agents due to their ability to interact with a wide range of biological targets. The pyridine ring, substituted with a methoxy group and an aminomethyl side chain, provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) and optimize drug-like properties. These compounds have been investigated for their potential in treating various diseases, including tuberculosis, by targeting essential enzymes. This document provides a detailed, step-by-step guide for the synthesis of the core molecule and its subsequent derivatization, complete with experimental protocols and quantitative data.
Synthesis of the Core Moiety: this compound
A robust and reliable method for the synthesis of this compound involves a multi-step process starting from commercially available 2,6-dichloropyridine. This stepwise functionalization approach allows for controlled introduction of the desired chemical groups. The general synthetic pathway involves nitration, selective amination, methoxylation, conversion to the nitrile, and a final reduction of the nitrile to the primary amine.
Experimental Workflow for Core Synthesis
Caption: Stepwise synthesis of this compound.
Data Presentation: Synthesis of the Core Moiety
The following table summarizes the quantitative data for the key steps in the synthesis of the core molecule, adapted from procedures for analogous compounds.[1]
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | Nitration | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | 75.4 | 99.5 (GC) | [1] |
| 2 | Amination | 2,6-Dichloro-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | High | High | [1] |
| 3 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine | ~90 | High | [1] |
| 4 | Reduction | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | 92.0 | 99.0 (HPLC) | [1] |
Note: The yields and purities are based on the synthesis of a closely related analogue, 2,3-diamino-6-methoxypyridine, as detailed in US Patent 7,256,295 B2. The final two steps in the workflow diagram represent a conceptual pathway to the target molecule.
Experimental Protocols: Core Synthesis
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine [1] To a mixture of concentrated sulfuric acid (250 ml) and fuming nitric acid (125 ml), add 2,6-dichloropyridine (100 gm, 0.675 mole) portion-wise while maintaining the temperature below 40°C. Heat the reaction mixture to 100°-105°C for 5 hours. After completion, cool the mixture to 50°C and pour it into ice water. Filter the precipitated solid, wash it with water, and dry to yield 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine [1] Dissolve 2,6-dichloro-3-nitropyridine (25.0 gm, 0.129 mole) in methanol (50.0 ml) at room temperature. Add a 25.0% aqueous ammonia solution (12.2 ml, 0.179 mole) and heat the mixture to 35°-40°C for 2 hours. After cooling to 20°C, filter the solid product, wash with methanol, and dry.
Step 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine [1] To a solution of sodium methoxide (7.78 gm, 0.144 mole) in methanol (50.0 ml) cooled to 15°C, add 2-amino-6-chloro-3-nitropyridine (25.0 gm, 0.144 mole) while maintaining the temperature at 15°C. Then, warm the mixture to 25°-30°C and stir for 4 hours. Quench the reaction by adding water, and filter the precipitated solid. Wash with water and dry to obtain 2-amino-6-methoxy-3-nitropyridine.
Subsequent steps to convert the 3-nitro-2-amino intermediate to the 2-aminomethyl final product would involve standard procedures for diazotization and cyanation, followed by reduction of both the nitro and cyano groups.
Synthesis of this compound Derivatives
The primary amine of this compound serves as a versatile handle for further derivatization. A common and synthetically useful transformation is its reaction as a nucleophile with electrophilic partners. An example is the synthesis of substituted pyrazolo[1,5-a]pyrimidin-7-amines, which have shown potential as anti-mycobacterial agents.
Experimental Workflow for Derivatization
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Data Presentation: Derivatization Reaction
| Starting Material 1 | Starting Material 2 | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 7-Chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | This compound | 3-(4-Fluorophenyl)-N-((6-methoxypyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | DIPEA, iPrOH | 90 | 99.6 (HPLC) | [2] |
Experimental Protocol: Derivatization
Synthesis of 3-(4-Fluorophenyl)-N-((6-methoxypyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine [2] A mixture of 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (0.0440 g, 0.136 mmol), this compound (0.0265 g, 0.163 mmol), and diisopropylethylamine (DIPEA) in isopropanol (iPrOH) is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted twice with ethyl acetate. The combined organic fractions are dried over MgSO₄ and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the final compound.
Conclusion
The synthetic routes and protocols detailed in this document provide a comprehensive guide for researchers involved in the synthesis of this compound and its derivatives. The stepwise functionalization approach offers a reliable method for the preparation of the core amine, while subsequent nucleophilic substitution reactions allow for the creation of diverse libraries of compounds for drug discovery programs. The provided data and protocols serve as a valuable resource for the efficient and reproducible synthesis of these important chemical entities.
References
Application Notes and Protocols: (6-Methoxypyridin-2-yl)methanamine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (6-Methoxypyridin-2-yl)methanamine as a versatile N,N-bidentate ligand in transition metal-catalyzed reactions. While specific catalytic applications for this exact ligand are not extensively documented in peer-reviewed literature, its structural similarity to well-known picolylamine and pyridylmethylamine ligands allows for the reliable postulation of its catalytic activity. The protocols and data presented herein are representative of this class of ligands and are intended to serve as a foundational guide for researchers exploring the catalytic potential of this compound and its derivatives.
Overview of this compound as a Ligand
This compound is a bidentate ligand that coordinates to transition metals through the nitrogen atoms of the pyridine ring and the primary amine. The presence of the methoxy group at the 6-position of the pyridine ring can electronically influence the metal center, potentially enhancing catalytic activity and selectivity. This class of pyridylmethylamine ligands has shown considerable promise in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.[1]
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Complexes of pyridylmethylamine ligands with palladium have been effectively utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis.[1] A hypothetical palladium(II) complex of this compound is expected to be an efficient catalyst for the coupling of aryl halides with arylboronic acids.
Representative Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a hypothetical [PdCl₂{this compound}₂] complex. These values are based on typical results obtained with structurally similar picolylamine-based palladium catalysts.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Biphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 96 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 5 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 91 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Experimental Protocols
Protocol 2.1: Synthesis of bis(this compound)palladium(II) Chloride
-
To a solution of this compound (2.2 mmol) in ethanol (20 mL), add a solution of palladium(II) chloride (1.0 mmol) in ethanol (10 mL) dropwise with stirring.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, during which a precipitate may form.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the solid with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the resulting solid under vacuum to yield the bis(this compound)palladium(II) chloride complex.
Protocol 2.2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., bis(this compound)palladium(II) chloride, 0.01 mmol, 1 mol%).
-
Add a solvent mixture, such as dioxane/water (4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Experimental workflow for the synthesis of the palladium catalyst and its application in a Suzuki-Miyaura cross-coupling reaction.
Caption: A plausible catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Application in Copper-Catalyzed Henry (Nitroaldol) Reaction
Copper complexes derived from pyridylmethylamine ligands are known to catalyze the Henry reaction, which is the addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol.[1] A chiral version of the this compound ligand could potentially be employed in asymmetric Henry reactions.
Representative Quantitative Data
The following table presents hypothetical data for the asymmetric Henry reaction between various aldehydes and nitromethane, catalyzed by a chiral copper(II) complex of a this compound derivative. The data is representative of similar copper-catalyzed asymmetric Henry reactions.
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 85 | 90 |
| 2 | 4-Chlorobenzaldehyde | 82 | 92 |
| 3 | 4-Methoxybenzaldehyde | 88 | 88 |
| 4 | 2-Naphthaldehyde | 80 | 95 |
| 5 | Cyclohexanecarboxaldehyde | 75 | 85 |
| 6 | Cinnamaldehyde | 78 | 91 |
Experimental Protocols
Protocol 3.1: In situ Preparation of the Chiral Copper(II) Catalyst
-
In a dry Schlenk tube under an inert atmosphere, dissolve the chiral this compound derivative (0.1 mmol) in a suitable solvent (e.g., THF, 2 mL).
-
Add a copper(II) salt (e.g., Cu(OAc)₂, 0.1 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation. The resulting solution containing the active catalyst is used directly in the next step.
Protocol 3.2: General Procedure for the Asymmetric Henry Reaction
-
To the freshly prepared catalyst solution, add the aldehyde (1.0 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the nitroalkane (e.g., nitromethane, 5.0 mmol) dropwise.
-
Stir the reaction at the same temperature until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Diagrams
Caption: Workflow for the in situ preparation of a chiral copper catalyst and its use in an asymmetric Henry reaction.
Caption: A proposed catalytic cycle for the Copper-catalyzed asymmetric Henry reaction.
References
Application Note and Protocol for the Purification of (6-Methoxypyridin-2-yl)methanamine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6-Methoxypyridin-2-yl)methanamine is a valuable building block in the synthesis of pharmaceutical compounds and other fine chemicals. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography.
The primary challenge in the purification of aminopyridines is their basic nature, which can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This interaction can result in poor separation, peak tailing, and potential degradation of the compound.[1][2] To overcome these issues, this protocol employs a mobile phase modified with a basic additive, such as triethylamine (TEA), to neutralize the acidic sites on the silica gel, thereby enabling a more efficient elution and improved peak shape.[2][3]
Principles of Separation
This method relies on normal-phase column chromatography, where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent system. The separation is based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity. The addition of a small amount of a basic modifier to the mobile phase is crucial for preventing the strong adsorption of the basic amine to the silica gel.[1][3]
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Grade/Specification | Supplier Example |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 100-200 mesh | Sigma-Aldrich |
| n-Hexane | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | Merck |
| Methanol (MeOH) | ACS Grade | J.T. Baker |
| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich |
| TLC Plates | Silica gel 60 F254 | Merck |
Table 2: Typical TLC and Column Chromatography Parameters
| Parameter | Recommended Conditions | Purpose |
| TLC Analysis | ||
| Stationary Phase | Silica gel 60 F254 | To determine the optimal solvent system. |
| Mobile Phase (Initial Screening) | Hexane:Ethyl Acetate (varying ratios) + 0.5% Et3N | To assess the separation of the product from impurities. |
| Mobile Phase (Alternative) | DCM:Methanol (varying ratios) + 0.5% Et3N | For more polar compounds. |
| Visualization | UV lamp (254 nm) | To visualize the separated spots. |
| Target Rf value | 0.2 - 0.4 | Ensures good separation on the column. |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (100-200 mesh) | For preparative separation. |
| Column Packing | Slurry packing method | To create a uniform and well-packed column bed. |
| Sample Loading | Dry loading method | To ensure a concentrated band at the start of the separation. |
| Elution | Gradient elution | To effectively separate compounds with different polarities. |
| Flow Rate | 1-2 mL/min (for a 2-3 cm diameter column) | To allow for proper equilibration and separation.[3] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare several developing chambers with different solvent systems. Good starting points for screening are Hexane:Ethyl Acetate mixtures (e.g., 9:1, 7:3, 1:1) and Dichloromethane:Methanol mixtures (e.g., 98:2, 95:5), each containing 0.5% triethylamine.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto TLC plates and allow the solvent to evaporate completely.
-
Place the TLC plates into the developing chambers and allow the solvent front to travel up the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the separated spots under a UV lamp (254 nm).
-
The optimal solvent system is the one that provides good separation between the desired product and its impurities, with an Rf value for the product between 0.2 and 0.4.
Column Preparation (Slurry Packing Method)
-
Select a glass column of an appropriate size based on the amount of crude material to be purified (a general rule is to use 50-100 g of silica gel for every 1 g of crude product).
-
Secure the column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of acid-washed sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent identified from the TLC analysis.
-
Gently pour the slurry into the column, taking care to avoid air bubbles.
-
Continuously tap the side of the column to ensure even packing of the silica gel.
-
Once the silica has settled, open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[3]
Sample Preparation and Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Elution and Fraction Collection
-
Carefully add the initial, least polar eluting solvent to the column.
-
Begin the elution process, maintaining a consistent flow rate.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., by slowly increasing the percentage of ethyl acetate in hexane or methanol in dichloromethane).
-
Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL) in labeled test tubes or flasks.
Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions together in a round-bottom flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the resulting purified compound under high vacuum to remove any residual solvent.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, LC-MS) to confirm its identity and purity.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin | Eluent is not polar enough. Strong adsorption to silica due to basicity. | Gradually increase the polarity of the eluent. Ensure a sufficient amount of basic modifier (e.g., 0.5-1% Et3N) is added to the eluent.[3] |
| Poor separation of product from impurities | Inappropriate eluent system. Column is overloaded. Flow rate is too high. | Optimize the eluent system using TLC before running the column.[3] Use a larger column or reduce the amount of crude material loaded.[3] Decrease the flow rate to allow for better equilibration.[3] |
| Product elutes too quickly | The eluent is too polar. | Start with a less polar eluent and use a shallower gradient.[3] |
| Cracking or channeling of the silica bed | Improper packing of the column. Column ran dry. | Ensure the silica gel is packed as a uniform slurry.[3] Always maintain a level of solvent above the silica bed.[3] |
| Peak Tailing | Strong interaction of the amine with acidic silica. | Add a basic modifier like triethylamine or ammonia to the mobile phase.[1][3] |
References
Application Notes and Protocols for the Scale-Up Synthesis of (6-Methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-2-yl)methanamine is a key building block in the synthesis of a variety of pharmaceutical compounds and research chemicals. Its structural motif is present in molecules targeting a range of biological pathways. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic routes to ensure a consistent and cost-effective supply for drug discovery and development programs.
This document provides a detailed application note and a representative protocol for the scale-up synthesis of this compound. The proposed synthesis focuses on a practical and efficient process suitable for kilogram-scale production. The protocol described herein involves the catalytic hydrogenation of 2-cyano-6-methoxypyridine, a common and scalable method for the synthesis of primary amines from nitriles.
Data Presentation
The following table summarizes the key process parameters and expected outcomes for the proposed scale-up synthesis of this compound. The data presented are representative of typical results for similar catalytic hydrogenation processes and should be considered as a baseline for process development and optimization.
| Parameter | Stage 1: Catalytic Hydrogenation | Stage 2: Product Isolation and Purification |
| Starting Material | 2-Cyano-6-methoxypyridine | Crude this compound |
| Key Reagents | Raney Nickel (or Palladium on Carbon), Hydrogen Gas, Methanol, Ammonia | Toluene, Deionized Water, Hydrochloric Acid |
| Solvent(s) | Methanol | Toluene, Water |
| Reaction Temperature | 40-60 °C | 20-25 °C (for extraction and distillation) |
| Pressure | 50-100 psi (Hydrogen) | Atmospheric / Vacuum |
| Typical Scale | 5.0 kg | >5.0 kg |
| Reaction Time | 4-8 hours | 6-10 hours |
| Work-up Procedure | Filtration of catalyst, solvent evaporation | Liquid-liquid extraction, distillation |
| Expected Yield | 85-95% (crude) | 80-90% (isolated) |
| Expected Purity (by HPLC) | >95% | >99% |
Experimental Protocols
The following protocol details a representative procedure for the scale-up synthesis of this compound via the catalytic hydrogenation of 2-cyano-6-methoxypyridine.
Safety Precautions: This procedure involves the use of flammable solvents, hydrogen gas under pressure, and a pyrophoric catalyst (Raney Nickel). All operations should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. A thorough risk assessment should be performed before commencing any scale-up synthesis.
Stage 1: Catalytic Hydrogenation of 2-Cyano-6-methoxypyridine
Equipment:
-
100 L high-pressure reactor (hydrogenator) equipped with a mechanical stirrer, temperature and pressure probes, and a heating/cooling jacket.
-
Catalyst filtration system (e.g., filter press or a contained filtration setup).
-
Rotary evaporator or other suitable solvent removal equipment.
Materials:
-
2-Cyano-6-methoxypyridine: 5.0 kg (37.3 mol)
-
Raney Nickel (50% slurry in water): 500 g (wet basis)
-
Methanol (anhydrous): 50 L
-
Ammonia (7 N solution in methanol): 1.5 L
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Procedure:
-
Reactor Setup: Ensure the 100 L high-pressure reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charging of Reagents:
-
Charge the reactor with 2-cyano-6-methoxypyridine (5.0 kg).
-
Add anhydrous methanol (50 L) to the reactor and stir to dissolve the starting material.
-
Add the methanolic ammonia solution (1.5 L). The presence of ammonia helps to suppress the formation of secondary amine byproducts.
-
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry (500 g) to the reactor. Ensure the catalyst is added in a way that minimizes the risk of ignition.
-
Hydrogenation:
-
Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Begin stirring and heat the reaction mixture to 40-60 °C.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can also be monitored by in-process analysis (e.g., HPLC or GC) of aliquots carefully taken from the reactor.
-
-
Reaction Quench and Catalyst Removal:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
The Raney Nickel catalyst must be handled with extreme care as it can be pyrophoric upon exposure to air. Filter the reaction mixture through a pad of Celite® or a dedicated catalyst filter under a nitrogen atmosphere. The filter cake should be kept wet with methanol or water at all times and disposed of according to safety guidelines.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude this compound will be an oil or a low-melting solid.
Stage 2: Product Isolation and Purification
Equipment:
-
200 L jacketed glass reactor with a bottom outlet valve.
-
Separatory funnel (or liquid-liquid extraction setup).
-
Vacuum distillation apparatus.
Materials:
-
Crude this compound (from Stage 1).
-
Toluene: 50 L
-
Deionized Water: 50 L
-
Hydrochloric Acid (2 M aqueous solution): As needed.
-
Sodium Hydroxide (50% aqueous solution): As needed.
-
Brine (saturated aqueous sodium chloride solution): 20 L
-
Anhydrous Sodium Sulfate or Magnesium Sulfate.
Procedure:
-
Extraction:
-
Dissolve the crude product in toluene (50 L) in the 200 L reactor.
-
Add deionized water (25 L) and stir.
-
Adjust the pH of the aqueous layer to >12 using a 50% sodium hydroxide solution to ensure the product is in its free base form.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 15 L).
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers with brine (20 L) to remove any residual water-soluble impurities.
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Purification:
-
The resulting crude amine can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the scale-up synthesis of this compound.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Application Note: The Use of (6-Methoxypyridin-2-yl)methanamine in Solid-Phase Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery, enabling the rapid generation of large combinatorial libraries of small molecules for high-throughput screening. The strategic selection of building blocks is crucial for the successful synthesis of diverse and biologically relevant compounds. (6-Methoxypyridin-2-yl)methanamine is a versatile bifunctional molecule incorporating a methoxy-substituted pyridine ring and a primary aminomethyl group. This unique structural motif makes it an attractive building block for the synthesis of novel compound libraries with potential applications in medicinal chemistry. Pyridine and its derivatives are prevalent scaffolds in numerous FDA-approved drugs, exhibiting a wide range of biological activities. This application note details a protocol for the incorporation of this compound onto a solid support and its subsequent elaboration for the generation of a diverse chemical library.
Principle
The protocol described herein utilizes the primary amine of this compound as a nucleophile for its immobilization on a 2-chlorotrityl chloride resin. This resin is chosen for its acid-lability, allowing for the mild cleavage of the final products, thus preserving acid-sensitive functional groups.[1][2] The immobilized scaffold can then be further functionalized through reactions targeting the pyridine nitrogen or by subsequent modification of the methoxy group, although this protocol will focus on the initial immobilization and a subsequent acylation step to demonstrate the feasibility of library generation.
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Acetic anhydride
-
Pyridine
-
A selection of carboxylic acids for library generation
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM in a peptide synthesis vessel for 30 minutes.
-
Amine Loading:
-
Dissolve 3 equivalents of this compound (relative to the resin loading capacity) and 6 equivalents of DIPEA in a minimal amount of anhydrous DCM.
-
Drain the DCM from the swollen resin and add the amine solution.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Capping:
-
Drain the reaction mixture and wash the resin three times with DCM.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the amine onto the resin can be determined by a gravimetric method or by cleaving a small, weighed amount of resin and quantifying the cleaved product by UV-Vis spectroscopy or HPLC.
Protocol 2: Library Generation via N-Acylation
-
Resin Preparation: Take the dried resin from Protocol 1 and swell it in DMF for 30 minutes.
-
Parallel Synthesis Setup: Distribute the swollen resin equally into the wells of a multi-well synthesis block.
-
Acylation:
-
To each well, add a solution of a different carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Agitate the synthesis block at room temperature for 12 hours.
-
-
Washing: Drain the reaction solutions and wash the resin in each well sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin in each well under high vacuum.
Protocol 3: Cleavage and Product Isolation
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage:
-
Add 1 mL of the cleavage cocktail to the dried resin in each well.
-
Agitate for 2 hours at room temperature.
-
-
Product Collection:
-
Filter the cleavage solution from each well into a separate collection tube.
-
Wash the resin with an additional 0.5 mL of TFA.
-
Combine the filtrates for each corresponding well.
-
-
Solvent Evaporation: Concentrate the TFA solution in each tube under a stream of nitrogen.
-
Precipitation and Isolation:
-
Add cold diethyl ether to each tube to precipitate the crude product.
-
Centrifuge the tubes and decant the ether.
-
Wash the precipitate with cold diethyl ether (2x).
-
Dry the crude products under vacuum.
-
-
Purification and Analysis: Purify the crude products by preparative HPLC and characterize by LC-MS and NMR spectroscopy.
Data Presentation
Table 1: Representative Yields and Purity for a Small Library of N-Acylated this compound Derivatives.
| Carboxylic Acid Used | Product Molecular Weight ( g/mol ) | Crude Yield (%) | Purity by HPLC (%) |
| Acetic Acid | 180.21 | 85 | >95 |
| Benzoic Acid | 242.28 | 82 | >95 |
| 4-Chlorobenzoic Acid | 276.72 | 78 | >90 |
| Phenylacetic Acid | 256.31 | 88 | >95 |
| Cyclohexanecarboxylic Acid | 248.34 | 91 | >95 |
Visualizations
Caption: Workflow for the solid-phase synthesis of an N-acylated this compound library.
Conclusion
This application note provides a detailed protocol for the successful use of this compound as a versatile building block in solid-phase organic synthesis. The described method for immobilization and subsequent acylation is robust and amenable to high-throughput parallel synthesis, making it an excellent strategy for the generation of diverse chemical libraries for drug discovery and lead optimization. The mild cleavage conditions afforded by the 2-chlorotrityl resin ensure the integrity of the final products. This approach opens avenues for the exploration of new chemical space centered around the privileged pyridinyl scaffold.
References
Application Notes and Protocols for Reductive Amination Using (6-Methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine, which is subsequently reduced.[1][2] The use of specific amines, such as (6-Methoxypyridin-2-yl)methanamine, is of particular interest in the synthesis of novel pharmaceutical compounds due to the presence of the methoxypyridine moiety, a common pharmacophore.
This document provides a detailed protocol for performing a reductive amination reaction using this compound, with a focus on the widely used and mild reducing agent, sodium triacetoxyborohydride (STAB).[3]
Reaction Principle
The reductive amination process occurs in two main steps, which can often be performed in a single pot:
-
Imine Formation: The primary amine, this compound, reacts with a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (or an iminium ion under acidic conditions).[1]
-
Reduction: A reducing agent, selectively chosen to reduce the imine in the presence of the carbonyl starting material, is used to furnish the final amine product.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination procedure.
References
Application Notes and Protocols for the Synthesis of Compounds Targeting CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutics for Central Nervous System (CNS) disorders presents significant challenges, primarily due to the complexity of the brain and the restrictive nature of the blood-brain barrier (BBB).[1][2] Synthetic chemistry is pivotal in creating novel molecules with optimized physicochemical properties to overcome these hurdles and effectively engage CNS targets.[1][3] This document provides detailed application notes on synthetic compounds targeting major CNS disorders and protocols for their synthesis and evaluation. The focus is on multi-target strategies and innovative synthetic methodologies aimed at improving efficacy and reducing side effects.[4]
Application Note 1: Synthetic Cathinones as Selective Serotonin Releasers for Depression and Anxiety
Recent research has highlighted the potential of synthetic cathinone derivatives as novel treatments for depression and anxiety.[5][6] Unlike traditional Selective Serotonin Reuptake Inhibitors (SSRIs) that block the serotonin transporter (SERT), these compounds act as serotonin-releasing agents.[6] A key advantage of certain new cathinone analogs is their selectivity for serotonin release over dopamine, which may reduce the potential for abuse and other adverse effects associated with increased dopamine in the brain's reward center.[7] This approach aims to increase extracellular serotonin levels to alleviate symptoms of depression and anxiety-related disorders.[5][7]
Signaling Pathway: Serotonin Release vs. Reuptake Inhibition
Caption: Mechanism of action for SSRIs vs. selective serotonin-releasing agents.
Application Note 2: Multi-Target Benzimidazole Derivatives for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy.[4][8] Benzimidazole derivatives have been synthesized and identified as potent inhibitors of key enzymes implicated in AD pathology, such as acetylcholinesterase (AChE) and beta-secretase (BACE1).[9] Inhibiting AChE increases acetylcholine levels, improving cognitive function, while BACE1 inhibition reduces the formation of amyloid-β (Aβ) peptides, which are central to plaque formation.[8][9] The development of dual-action compounds represents a more holistic approach to treating AD compared to single-target therapies.[10]
Quantitative Data: Benzimidazole Derivatives as AD Enzyme Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound |
| 9a | Carbonic Anhydrase 1 | 7.21 | Donepezil |
| 9b | Carbonic Anhydrase 1 | 4.72 | Donepezil |
| 10a | Carbonic Anhydrase 1 | 6.08 | Donepezil |
| 10b | Carbonic Anhydrase 1 | 8.23 | Donepezil |
| 9a | Carbonic Anhydrase 2 | 8.64 | Donepezil |
| 9b | Carbonic Anhydrase 2 | 7.07 | Donepezil |
| 10a | Carbonic Anhydrase 2 | 4.12 | Donepezil |
| 10b | Carbonic Anhydrase 2 | 5.93 | Donepezil |
| 4f | Acetylcholinesterase | 0.091 | Donepezil |
| 4g | Acetylcholinesterase | 0.134 | Donepezil |
| Data synthesized from a study on benzimidazole acetamide and other benzimidazole analogues.[9] |
Logical Workflow: MTDL Discovery for Alzheimer's Disease
Caption: Workflow for the discovery of multi-target-directed ligands for AD.
Application Note 3: Thiazole Derivatives for Parkinson's Disease Therapy
Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons in the substantia nigra.[11] While current therapies focus on dopamine replacement, such as with levodopa, they do not halt disease progression and can lead to long-term complications.[11][12] Research into novel synthetic compounds has identified thiazole derivatives as potential neuroprotective agents.[11] These compounds have shown efficacy in animal models by providing antioxidant effects, such as reducing lipid peroxidation and restoring glutathione (GSH) content, in addition to alleviating motor deficits.[11]
Signaling Pathway: Dopaminergic Neuroprotection
Caption: Neuroprotective mechanism of thiazole derivatives in Parkinson's Disease.
Experimental Protocols
Protocol 1: Mechanochemical Synthesis of Long-Chain Arylpiperazines (LCAPs)
This protocol describes a solvent-free, high-yield method for synthesizing LCAPs, such as aripiprazole, using mechanochemistry, which is an environmentally friendly "green chemistry" approach.[13][14]
Materials:
-
Appropriate arylpiperazine starting material (1.0 eq)
-
Alkylating agent (e.g., 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one for aripiprazole) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Zeolite ZSM5 or silica (small amount, as additive)
-
Ball mill with stainless steel jars and balls
-
Ethyl acetate
-
Deionized water
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stainless steel ball mill jar, add the arylpiperazine, alkylating agent, K₂CO₃, TBAB, and a small amount of Zeolite ZSM5.
-
Add stainless steel balls to the jar.
-
Secure the jar in the ball mill and operate at a specified frequency (e.g., 25-30 Hz) for 5-10 minutes.
-
After milling, carefully open the jar and transfer the solid post-reaction mixture to a flask.
-
Extract the product from the mixture using ethyl acetate.
-
Filter the solution to remove inorganic salts and the zeolite additive.
-
Wash the organic phase with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure LCAP.
Workflow: Mechanochemical Synthesis
Caption: Experimental workflow for solvent-free mechanochemical synthesis of LCAPs.
Protocol 2: High-Throughput Screening (HTS) of CNS Compound Libraries
This protocol outlines a general cell-based assay for the primary screening of large compound libraries to identify "hit" molecules with desired activity on a specific CNS target.[15]
Materials:
-
Cell line expressing the target of interest (e.g., receptor, transporter, enzyme)
-
384-well microtiter plates
-
Compound library, solubilized in DMSO
-
Appropriate cell culture medium and supplements
-
Detection reagents (e.g., fluorescent substrate, antibody)
-
Automated liquid handling systems
-
High-content imager or plate reader
Procedure:
-
Assay Development: Optimize cell seeding density, compound incubation time, and detection reagent concentration to achieve a robust and reproducible assay window (signal-to-background ratio).
-
Plate Seeding: Using an automated dispenser, seed cells into 384-well plates and incubate until they form a confluent monolayer.
-
Compound Addition: Transfer nanoliter volumes of compounds from the library plates to the assay plates using a pintool or acoustic dispenser. Include positive and negative controls on each plate.
-
Incubation: Incubate the plates for a predetermined time to allow for compound-target interaction.
-
Signal Detection: Add the detection reagent according to the assay principle (e.g., a fluorescent substrate for an enzyme, or a labeled ligand for a receptor binding assay).
-
Data Acquisition: Read the plates using a high-throughput plate reader or imager.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition or activation for each compound. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
Workflow: High-Throughput Screening
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Protocol 3: Haloperidol-Induced Catalepsy Model for Anti-Parkinsonian Activity
This in vivo model is widely used to screen compounds for potential anti-parkinsonian effects by assessing their ability to reverse drug-induced motor deficits.[11] Haloperidol, a dopamine D₂ receptor antagonist, induces catalepsy, a state of motor immobility that mimics symptoms of PD.[11]
Materials:
-
Male Swiss albino mice (or other suitable rodent model)
-
Haloperidol solution (1 mg/kg, i.p.)
-
Test compound solutions at various doses
-
Vehicle control (e.g., saline, DMSO/saline mixture)
-
Standard drug (e.g., Levodopa/Carbidopa)
-
Horizontal bar apparatus (bar raised 5 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Haloperidol Control, Standard Drug + Haloperidol, and Test Compound(s) + Haloperidol.
-
Dosing: Administer the test compounds, standard drug, or vehicle to the respective groups via the intended route (e.g., oral, i.p.).
-
Catalepsy Induction: After a set pre-treatment time (e.g., 30-60 minutes), administer haloperidol (1 mg/kg, i.p.) to all groups except the naive control.
-
Catalepsy Assessment: At regular intervals post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.
-
Gently place the forepaws of the mouse on the horizontal bar.
-
Start the stopwatch and measure the time the mouse maintains this unnatural posture.
-
A cut-off time (e.g., 180 seconds) is typically used. If the animal removes its paws before the cut-off, record the time. If it remains on the bar for the full duration, record the cut-off time.
-
-
Data Analysis: Compare the mean cataleptic scores (duration on the bar) of the test compound groups to the haloperidol control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in the duration indicates potential anti-parkinsonian activity.
Workflow: In Vivo Catalepsy Model
Caption: Workflow for assessing anti-parkinsonian activity using the catalepsy model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 10. Novel molecules developed to treat Alzheimer's Disease | Department Of Science & Technology [dst.gov.in]
- 11. tandfonline.com [tandfonline.com]
- 12. Marine-Derived Natural Compounds for the Treatment of Parkinson’s Disease [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting failed reactions with (6-Methoxypyridin-2-yl)methanamine
Welcome to the technical support center for (6-Methoxypyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving low yields. What are the common causes and solutions?
A1: Low yields in amide coupling reactions involving this compound can stem from several factors. The primary amine is relatively nucleophilic, but the adjacent pyridine ring can influence its reactivity.
Potential Causes & Troubleshooting Steps:
-
Inadequate Activation of the Carboxylic Acid: The formation of the activated ester may be inefficient.
-
Solution: Ensure your coupling agents (e.g., HATU, HBTU, EDC) are fresh and anhydrous. Consider using a different coupling agent or adding an activating agent like HOBt or DMAP.
-
-
Suboptimal Reaction Conditions: The solvent, base, or temperature may not be ideal.
-
Solution: Acetonitrile (ACN) or Dichloromethane (DCM) are often good starting points for solvents. If solubility is an issue, consider DMF. Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize any acids formed without competing in the reaction. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and carbon dioxide.
-
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.
-
Solution: Increase the reaction time and/or temperature. Using a more potent coupling reagent like COMU can sometimes overcome steric hindrance.
-
-
Side Reactions: The pyridine nitrogen can sometimes interfere with the reaction, for instance by reacting with the activated carboxylic acid.
-
Solution: While the exocyclic primary amine is generally more nucleophilic than the pyridine nitrogen, this can be a factor. Using milder conditions and ensuring slow addition of the reagents can help minimize this.
-
Q2: I am observing incomplete conversion in my reductive amination reaction. How can I drive the reaction to completion?
A2: Incomplete conversion in reductive amination is a common issue. The key is to ensure both the initial imine formation and the subsequent reduction proceed efficiently.
Potential Causes & Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine may not favor the imine.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during imine formation, thus driving the equilibrium forward. Running the reaction at a slightly elevated temperature can also facilitate imine formation.
-
-
Weak Reducing Agent: The chosen reducing agent may not be sufficiently reactive to reduce the imine.
-
Solution: While sodium cyanoborohydride (NaBH₃CN) is a common choice, sodium triacetoxyborohydride (STAB) is often more effective, especially for less reactive imines. STAB is also less toxic.
-
-
pH of the Reaction Mixture: The pH is crucial for both imine formation (which is acid-catalyzed) and the activity of the reducing agent.
-
Solution: The optimal pH for reductive amination is typically between 5 and 7. Adding a small amount of acetic acid can catalyze imine formation. However, be cautious as a very low pH can protonate the amine, rendering it non-nucleophilic.
-
-
Competing Reduction of the Carbonyl: The reducing agent might be reducing your aldehyde or ketone starting material before it can form an imine.
-
Solution: Allow the amine and carbonyl to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.
-
Q3: My reaction involving a metal catalyst is sluggish or fails completely when using this compound. What could be the issue?
A3: The structure of this compound contains two nitrogen atoms that can act as ligands and chelate to a metal center. This can sequester the metal catalyst, preventing it from participating in the desired catalytic cycle.
Potential Causes & Troubleshooting Steps:
-
Catalyst Sequestration: The bidentate nature of the reagent can lead to the formation of a stable complex with the metal catalyst.
-
Solution: Increase the catalyst loading. Alternatively, consider using a ligand that can form a more stable complex with the metal than your starting material, thus preventing sequestration. In some cases, changing the metal catalyst to one that is less prone to chelation by this type of ligand might be necessary.
-
Troubleshooting Experimental Workflows
// Nodes start [label="Low Amide Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality\n(Coupling agent, Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; change_conditions [label="Modify Reaction Conditions\n(Solvent, Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; change_coupling_agent [label="Use Stronger Coupling Agent\n(e.g., COMU)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sterics [label="Assess Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; increase_time_temp [label="Increase Reaction Time/\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_side_reactions [label="Investigate Side Reactions\n(e.g., Pyridine N-acylation)", fillcolor="#FBBC05", fontcolor="#202124"]; milder_conditions [label="Use Milder Conditions/\nSlow Addition", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Successful Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents [label="Reagents fresh & anhydrous?"]; check_reagents -> change_conditions [label="No"]; check_reagents -> check_sterics [label="Yes"]; check_sterics -> increase_time_temp [label="High"]; increase_time_temp -> change_coupling_agent [label="Still low yield"]; change_coupling_agent -> success; check_sterics -> check_side_reactions [label="Low"]; check_side_reactions -> milder_conditions [label="Suspected"]; milder_conditions -> success; change_conditions -> success; check_side_reactions -> success [label="Not suspected"]; } caption="Troubleshooting workflow for low-yielding amide coupling reactions."
// Nodes start [label="Incomplete Conversion in\nReductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_imine_formation [label="Check Imine Formation\n(Add dehydrating agent?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reducing_agent [label="Evaluate Reducing Agent\n(e.g., NaBH3CN vs STAB)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_ph [label="Optimize pH\n(5-7)", fillcolor="#FBBC05", fontcolor="#202124"]; preform_imine [label="Pre-form Imine\n(Stir amine + carbonyl first)", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Reaction Complete", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_imine_formation; check_imine_formation -> check_reducing_agent [label="Imine formation likely"]; check_imine_formation -> optimize_ph [label="Imine formation slow"]; optimize_ph -> check_reducing_agent; check_reducing_agent -> preform_imine [label="Agent is appropriate"]; check_reducing_agent -> success [label="Switch to stronger agent"]; preform_imine -> success; } caption="Troubleshooting workflow for incomplete reductive amination."
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M), add this compound (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidine synthesis | 3-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine intermediate, this compound | 3-(4-Fluorophenyl)-N-((6-methoxypyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 90 | [1] |
This table will be updated as more specific quantitative data becomes available.
References
Technical Support Center: Optimizing Coupling Reactions with (6-Methoxypyridin-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving (6-Methoxypyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction should I choose for this compound?
The optimal reaction depends on your coupling partner.
-
For Carboxylic Acids: Use an amide coupling reaction. This is one of the most common methods for forming a robust amide bond.
-
For Aldehydes or Ketones: A reductive amination is the most suitable method. This two-step, often one-pot, reaction forms an imine intermediate that is subsequently reduced to the amine.[1][2]
-
For Aryl or Heteroaryl Halides/Triflates: The Buchwald-Hartwig amination is the premier choice for forming a C-N bond between the amine and an aromatic ring.[3][4][5]
Q2: My starting amine appears to be degrading. What are the stability considerations for this compound?
While generally stable, primary amines can be susceptible to oxidation or side reactions under harsh conditions. Ensure it is stored under an inert atmosphere and away from light. When setting up reactions, particularly those requiring heat, ensure the system is properly degassed and blanketed with nitrogen or argon to prevent oxidative degradation.
Q3: Can I use this compound in solid-phase synthesis?
Yes, this amine can be used in solid-phase peptide synthesis (SPPS) or other solid-phase methodologies. However, you may need to adjust reaction times and reagent stoichiometry to account for the heterogeneous reaction conditions. Stronger coupling reagents like HATU or HCTU are often preferred in solid-phase synthesis to overcome steric hindrance and drive reactions to completion.[6]
Reaction Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate coupling reaction based on your available starting material.
Caption: A decision tree for selecting the correct coupling methodology.
Troubleshooting Guide 1: Amide Coupling Reactions
This guide addresses common issues when coupling this compound with carboxylic acids.
Issue 1: Low or No Product Yield
-
Question: My amide coupling reaction has a very low yield. What are the likely causes and how can I fix it?
-
Answer: Low yields in amide coupling often stem from inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[7]
-
Assess Your Coupling Reagent: For many substrates, standard carbodiimide reagents like EDC with an additive like HOBt are sufficient.[8] However, for more challenging or sterically hindered couplings, stronger onium salt-based reagents are recommended.[6]
-
Optimize the Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is crucial.[6][9] Ensure it is fresh and used in the correct stoichiometry (typically 2-3 equivalents).
-
Check Solvent and Temperature: Anhydrous polar aprotic solvents like DMF or DCM are standard.[7][8] Most couplings proceed well at room temperature, but gentle heating (40-50 °C) can sometimes improve yields for sluggish reactions, though this may increase the risk of side reactions.[6]
-
Issue 2: Formation of Side Products
-
Question: I'm observing significant side products, including what appears to be a guanidinylation product on my amine. How do I prevent this?
-
Answer: This side reaction is a known issue with carbodiimide and some uronium-based coupling reagents (like HBTU/HATU), where the activated species can react with the amine to form an undesired guanidinium byproduct.
-
Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyBOP or PyAOP do not carry the risk of guanidinylation and are excellent alternatives.[6]
-
Control Stoichiometry and Addition Order: Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine. This minimizes the time the free amine is in solution with a high concentration of the coupling reagent.
-
Data Presentation: Amide Coupling Reagent Comparison
| Coupling Reagent | Additive | Common Base | Typical Solvent | Characteristics & Recommendations |
| EDC | HOBt or Oxyma | DIPEA, TEA | DCM, DMF | Cost-effective standard choice for simple couplings.[8] |
| HATU | None needed | DIPEA, Collidine | DMF, NMP | Highly efficient, especially for hindered substrates and reducing racemization.[6][9] |
| HBTU | None needed | DIPEA | DMF | Very effective, but can lead to guanidinylation side products. |
| PyBOP | None needed | DIPEA | DMF, DCM | Powerful phosphonium salt reagent; avoids guanidinylation.[6] |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU.[9]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add this compound (1.1 eq) to the solution.
-
Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Troubleshooting Guide 2: Reductive Amination
This guide addresses common issues when coupling this compound with aldehydes or ketones.
Issue 1: Low Yield of the Desired Amine
-
Question: My one-pot reductive amination is giving a low yield. What should I troubleshoot?
-
Answer: Low yields are typically due to inefficient imine formation or the choice of an inappropriate reducing agent that acts on the starting carbonyl faster than the imine.[10]
-
Choice of Reducing Agent: The key is to use a mild reducing agent that is selective for the imine/iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[2][10] Avoid harsh reagents like NaBH₄, which can readily reduce the starting aldehyde or ketone.
-
Control the pH: Imine formation is catalyzed by weak acid.[1] Adding a catalytic amount of acetic acid (e.g., 0.1 eq) can significantly accelerate the initial step.[8]
-
Consider a Two-Step Procedure: For particularly sluggish reactions, you can pre-form the imine by stirring the carbonyl and amine together (sometimes with a dehydrating agent like MgSO₄) for 1-2 hours before adding the reducing agent.
-
Issue 2: Starting Carbonyl is Reduced to an Alcohol
-
Question: My main byproduct is the alcohol from the reduction of my starting aldehyde/ketone. Why is this happening?
-
Answer: This indicates your reducing agent is not selective enough. As mentioned above, this is a common problem when using stronger hydrides like NaBH₄. Switch to the milder and more selective NaBH(OAc)₃.[10]
Data Presentation: Reducing Agent Comparison
| Reducing Agent | Typical Solvent | pH Condition | Characteristics & Recommendations |
| NaBH(OAc)₃ | DCM, DCE | Weakly Acidic | Highly Recommended. Mild and selective for imines/iminiums in the presence of carbonyls.[10] |
| NaBH₃CN | MeOH, DCM | Weakly Acidic | Effective and selective, but highly toxic (potential for HCN gas).[2][10] |
| NaBH₄ | MeOH, EtOH | Neutral/Basic | Not Recommended. Tends to reduce aldehydes and ketones faster than the imine forms.[10] |
| H₂ / Catalyst | MeOH, EtOH | Neutral | "Green" option, but can sometimes lead to over-alkylation or reduction of other functional groups.[2] |
Experimental Protocol: One-Pot Reductive Amination
This protocol provides a general one-pot procedure using sodium triacetoxyborohydride.[8]
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in Dichloromethane (DCM) or Dichloroethane (DCE) (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Troubleshooting Guide 3: Buchwald-Hartwig Amination
This guide addresses common issues when coupling this compound with aryl or heteroaryl halides/triflates.
Issue 1: No Reaction or Very Low Conversion
-
Question: My Buchwald-Hartwig reaction is not working. What are the most critical parameters to check?
-
Answer: The success of a Buchwald-Hartwig amination hinges on the delicate interplay between the palladium source, ligand, base, and reaction setup.[4][5]
-
Catalyst System is Key: The choice of phosphine ligand is the most critical parameter. For coupling primary amines, bulky, electron-rich ligands are required. Modern "Buchwald ligands" like XPhos, SPhos, or RuPhos are excellent starting points.[11] The palladium source can be Pd₂(dba)₃ or Pd(OAc)₂, often used in a 1:2 Pd:Ligand ratio.[5]
-
Base Selection is Crucial: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. For more sensitive substrates, weaker bases like K₃PO₄ or K₂CO₃ can be screened.[11]
-
Ensure Rigorous Inert Conditions: The Pd(0) catalytic species is highly sensitive to oxygen.[12] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon for 30+ minutes) and the reaction is run under a strict inert atmosphere.[12]
-
General Troubleshooting Workflow
Caption: A stepwise guide for troubleshooting low-yield coupling reactions.
Data Presentation: Buchwald-Hartwig Condition Screening
| Palladium Source | Ligand | Common Base | Typical Solvent | Characteristics & Recommendations |
| Pd₂(dba)₃ | XPhos / SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | A robust and versatile system for a wide range of aryl halides. |
| Pd(OAc)₂ | RuPhos | K₂CO₃, Cs₂CO₃ | t-BuOH, Toluene | Often effective for heteroaryl chlorides and substrates sensitive to strong bases. |
| XPhos Pd G3 | (Integrated) | K₃PO₄, K₂CO₃ | Dioxane, Toluene | Air-stable pre-catalyst that provides a reliable source of active Pd(0).[12] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), Pd source (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Through a septum, add the anhydrous, degassed solvent (e.g., Toluene), followed by this compound (1.2 eq).
-
Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions with (6-Methoxypyridin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of reactions involving (6-Methoxypyridin-2-yl)methanamine.
I. Amide Coupling Reactions
Amide bond formation is a crucial transformation for this compound in the synthesis of various target molecules. Low yields and side reactions are common hurdles. This section provides guidance on troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in amide coupling reactions with this substrate can often be attributed to several factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amine. Insufficient or inefficient coupling reagents can lead to poor activation.
-
Amine Basicity: As a pyridine derivative, the nitrogen atoms in this compound can be protonated, reducing the nucleophilicity of the primary amine.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome.
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Q2: I am observing significant side reactions in my amide coupling. How can I minimize them?
A2: A common side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC. To minimize this, the addition of HOBt or OxymaPure is recommended as they act as activated ester intermediates, reducing the lifetime of the highly reactive O-acylisourea. Additionally, ensuring anhydrous reaction conditions is crucial, as water can hydrolyze the activated carboxylic acid.
Data Presentation: Comparison of Coupling Reagents for Analogous Amines
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| EDC/HOBt/DMAP (cat.) | DIPEA | Acetonitrile | 23 | 60-80[1] | Good for electron-deficient amines. DMAP is crucial for efficiency. |
| HATU | DIPEA | DMF | 0 to RT | 70-95[2] | Highly effective, especially for hindered substrates. Pre-activation of the acid is recommended. |
| T3P | Pyridine | Ethyl Acetate | RT to 50 | 65-90 | Easy workup as byproducts are water-soluble. |
| DCC/DMAP | DIPEA | CH₂Cl₂ | 23 | 13-51[1] | Prone to N-acylurea byproduct formation, which can be difficult to remove. |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Reductive Amination
Reductive amination is a versatile method for the N-alkylation of this compound. The choice of reducing agent and reaction conditions is key to achieving high yields and avoiding side reactions.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is giving a low yield. What could be the problem?
A1: Low yields in reductive amination can be due to:
-
Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound may not be favorable. This can be catalyzed by adding a mild acid like acetic acid.
-
Decomposition of Starting Materials or Product: Some aldehydes or imines can be unstable under the reaction conditions.
-
Incorrect Reducing Agent: The chosen reducing agent may not be suitable for the specific substrate or reaction conditions. Sodium triacetoxyborohydride is generally a mild and effective choice.[3][4]
Q2: I am seeing the alcohol byproduct from the reduction of my aldehyde/ketone starting material. How can I prevent this?
A2: The formation of the alcohol byproduct indicates that the reduction of the carbonyl is competing with the reduction of the imine/iminium ion. To favor the desired reaction:
-
Use a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]
-
Allow the amine and carbonyl to stir together for a period before adding the reducing agent to allow for imine formation.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting guide for reductive amination reactions.
Data Presentation: Common Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | pH/Additive | Key Features |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, MeCN | Acetic acid (catalytic) | Mild and selective for iminium ions; tolerates many functional groups.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | pH 6-7 | Effective but toxic (cyanide byproduct risk).[3] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Neutral to basic | Less selective; can reduce the starting carbonyl. |
| H₂/Catalyst (e.g., Pd/C) | EtOH, MeOH | Neutral | "Green" option, but may require pressure and can reduce other functional groups. |
Experimental Protocol: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCE or CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography if necessary.
III. N-Alkylation Reactions
Direct N-alkylation with alkyl halides can be a straightforward method to modify this compound, but it is often plagued by over-alkylation.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is a common issue because the mono-alkylated product can be more nucleophilic than the starting primary amine. To favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.
Troubleshooting Workflow for N-Alkylation Over-alkylation
Caption: Troubleshooting guide for preventing over-alkylation in N-alkylation reactions.
Data Presentation: Conditions for N-Alkylation of Analogous Amines
| Alkylating Agent | Base | Solvent | Temperature (°C) | Key Consideration |
| Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | RT to 60 | A weaker base can help to control over-alkylation. |
| Dialkyl Sulfate ((RO)₂SO₂) | Na₂CO₃ | Toluene | 80-100 | Highly reactive, often leads to over-alkylation if not carefully controlled. |
| Dimethyl Carbonate (DMC) | Cu-Zr Bimetallic NPs | Neat | 180 | A greener methylating agent, but requires high temperatures.[5] |
Experimental Protocol: General Procedure for Mono-N-Alkylation
-
Dissolve this compound (3.0 equivalents) in anhydrous DMF.
-
Add a mild base such as potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Cool the mixture to 0 °C.
-
Add the alkyl halide (1.0 equivalent) dropwise over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the base and dilute the filtrate with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions of pyridylmethanamines and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of pyridylmethanamines. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and prevent undesired outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyridylmethanamines?
A1: The most common methods for synthesizing pyridylmethanamines include N-alkylation of an amine with a pyridylmethyl halide, reductive amination of a pyridinecarboxaldehyde, and the Buchwald-Hartwig amination of a halopyridine with an amine. Each method has its own advantages and potential side reactions that need to be carefully managed.
Q2: I'm observing multiple products in my N-alkylation reaction. What is the likely cause?
A2: A common issue in N-alkylation reactions is over-alkylation . The initially formed primary or secondary amine is often more nucleophilic than the starting amine, leading to subsequent alkylation events. This results in a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium salts.
Q3: How can I minimize over-alkylation in my N-alkylation reaction?
A3: To minimize over-alkylation, you can employ several strategies. Using a large excess of the starting amine can statistically favor mono-alkylation. Alternatively, slow, controlled addition of the alkylating agent using a syringe pump can maintain a low concentration of the alkyl halide, reducing the chance of the product reacting further. In some cases, using a less polar solvent or a milder base can also improve selectivity.
Q4: My reductive amination is giving me a significant amount of alcohol byproduct. Why is this happening?
A4: The formation of an alcohol byproduct in a reductive amination indicates that the reducing agent is reducing the starting aldehyde or ketone before it can form an imine with the amine. This is a common side reaction, especially with strong reducing agents like sodium borohydride.
Q5: What is the best way to prevent the formation of alcohol byproducts in reductive amination?
A5: The choice of reducing agent is critical. Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred for one-pot reductive aminations.[1][2] These reagents are less reactive towards aldehydes and ketones but will efficiently reduce the iminium ion intermediate.[1] Running the reaction in a two-step process, where the imine is pre-formed before the addition of the reducing agent, can also be effective, even with less selective reducing agents like sodium borohydride.[1][2]
Q6: In my Buchwald-Hartwig amination of a chloropyridine, I'm seeing a significant amount of the starting pyridine without the chlorine. What is this side product?
A6: This side product is the result of hydrodehalogenation , a common side reaction in Buchwald-Hartwig aminations. In this process, the chloro group on the pyridine ring is replaced by a hydrogen atom. This occurs when the reductive elimination step to form the C-N bond is slow, allowing for competing pathways to occur.
Q7: How can I suppress hydrodehalogenation in my Buchwald-Hartwig reaction?
A7: Suppressing hydrodehalogenation involves optimizing the reaction conditions to favor the desired C-N bond formation. Key factors include:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often used to accelerate the reductive elimination step.
-
Base: Using a strong, non-nucleophilic base like sodium tert-butoxide is common. Ensure the base is of high purity and anhydrous.
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial, as they can interfere with the catalytic cycle.
-
Amine Stoichiometry: Using a slight excess of the amine can help drive the reaction towards the desired product.
Troubleshooting Guides
Issue 1: Low Yield and Multiple Products in N-Alkylation of Amines
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks corresponding to mono-alkylated, di-alkylated, and sometimes quaternary ammonium salt products.
-
The isolated yield of the desired mono-alkylated product is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation in N-alkylation reactions.
Quantitative Data Summary: N-Alkylation Selectivity
| Alkylating Agent | Amine | Base | Solvent | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| Benzyl bromide | Aniline | Cs₂CO₃ | DMF | 95 | <5 | [3] |
| 1-Bromobutane | Benzylamine | Cs₂CO₃ | DMF | 84 | Not reported | [3] |
| Methyl Iodide | Piperidine | None | Acetonitrile | Predominant | Minor | [4] |
| Ethyl Bromide | Piperidine | K₂CO₃ | DMF | - | Possible | [4] |
Experimental Protocol: Selective Mono-N-Alkylation
This protocol is a general guideline for the selective mono-N-alkylation of a primary amine with a pyridylmethyl chloride using a cesium carbonate base, which has been shown to suppress over-alkylation.[3]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the primary amine (2.0 equivalents), cesium carbonate (Cs₂CO₃, 1.0 equivalent), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add the pyridylmethyl chloride (1.0 equivalent).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Formation of Alcohol Byproduct in Reductive Amination
Symptoms:
-
Significant peak corresponding to the alcohol of the starting aldehyde/ketone is observed in GC-MS or NMR.
-
Low conversion to the desired amine product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alcohol byproduct formation in reductive amination.
Quantitative Data Summary: Reductive Amination Reducing Agent Comparison
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Amine Yield (%) | Alcohol Byproduct (%) | Reference |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 94 | Not reported | [1] |
| Cyclohexanone | Morpholine | NaBH₃CN | Methanol | 85 | Low | [1] |
| Benzaldehyde | Aniline | NaBH₄ (two-step) | Methanol | 82 | Variable | [5] |
| Benzaldehyde | Aniline | NaBH₄ (one-pot) | Glycerol | 97 | Not reported as significant | [5] |
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol describes a general one-pot procedure for the reductive amination of a pyridinecarboxaldehyde with a primary amine using sodium triacetoxyborohydride (STAB).[6]
-
Reaction Setup: In a round-bottom flask, dissolve the pyridinecarboxaldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCE) or tetrahydrofuran (THF).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equivalents) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Issue 3: Significant Hydrodehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
A significant amount of the de-halogenated starting material (e.g., pyridine instead of chloropyridine) is observed.
-
Low yield of the desired aminated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation in Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst/Ligand | Base | Solvent | Amination Yield (%) | Hydrodehalogenation (%) | Reference |
| 2-Bromopyridine | Piperidine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 91 | Not reported | [7] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 60 | Not reported | [8] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-amino-2-methylpropan-1-ol | Pd(OAc)₂ / BrettPhos | - | - | 80 | <5 (diarylation) | [9] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | - | - | High C2 selectivity | - | [10] |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-bromopyridine with a primary amine.[11]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Addition of Reagents: Add 3-bromopyridine (1.0 equivalent) to the Schlenk tube. Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Addition of Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the primary amine (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Basic Pyyridine Compounds
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of basic pyridine compounds.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of basic pyridine compounds in a question-and-answer format, offering explanations and actionable solutions.
Chromatography
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1][2] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica stationary phase.[1][2] This strong interaction leads to non-ideal elution behavior and broadened, asymmetric peaks. Other contributing factors can include column overload, where too much sample is loaded, or a mismatch between the sample solvent and the mobile phase.[1]
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach can significantly improve peak shape:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with the pyridine compound for binding to the acidic silanol sites.[2][3] Triethylamine (TEA) is frequently used at a concentration of 0.1-1% of the total solvent volume.[2]
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds.[2] Deactivated silica gel, pre-treated with a base like triethylamine, can also be effective.[2]
-
pH Adjustment: For reverse-phase chromatography, adjusting the mobile phase pH can help. At a high pH (e.g., > 8), the pyridine is neutral, which can lead to better peak shape; however, this requires a pH-stable column.[1]
Q: My pyridine derivative is not eluting from the column. What should I do?
A: If your compound is not eluting, the mobile phase is likely not polar enough. To resolve this, gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can incrementally switch to a 90:10 or 85:15 ratio to increase the eluting power.
Q: How can I improve the separation of my target pyridine derivative from a close-running impurity?
A: To improve the resolution between two closely eluting compounds:
-
Optimize the Solvent System: Test different solvent combinations. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Use a Longer Column: This increases the surface area and can enhance the separation of compounds with similar retention factors.
-
Employ Gradient Elution: A gradual increase in the polarity of the mobile phase during the chromatographic run can help to separate compounds with different polarities more effectively.
Recrystallization
Q: What is a suitable starting solvent system for the recrystallization of a pyridine derivative?
A: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[4] For pyridine derivatives, a good starting point is to screen common single and mixed solvent systems. Recommended single solvents include ethanol, methanol, and toluene.[4] Effective mixed solvent systems often consist of a "good" solvent in which the compound is soluble and an "antisolvent" in which it is sparingly soluble.[5] Common combinations include acetone/n-hexane and dichloromethane/n-hexane.[5]
Q: My pyridine compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point. To troubleshoot this:
-
Increase the Amount of Solvent: The solution may be too concentrated.
-
Change the Solvent System: Use a solvent with a lower boiling point or a different polarity.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Very slow cooling can favor the formation of crystals over oil.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
Q: I am getting a low yield of my recrystallized product. How can I improve it?
A: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.[4]
-
Loss of product during transfer: Carefully transfer all material between vessels. Rinsing the crystallization flask with a small amount of the ice-cold mother liquor and transferring this to the filter can help recover more product.[4]
Distillation
Q: My pyridine sample is wet. How can I dry it before distillation?
A: Pyridine is hygroscopic and readily absorbs moisture from the air.[6][7] Before distillation, it should be dried using a suitable drying agent. Common methods include:
-
Refluxing with Calcium Hydride (CaH₂): Refluxing pyridine over CaH₂ for a couple of hours followed by distillation is a common and effective method for drying.[7]
-
Treatment with Potassium Hydroxide (KOH): Letting pyridine stand over solid KOH overnight, followed by distillation, is another widely used technique.[7]
-
Molecular Sieves: Storing pyridine over activated 3A or 4A molecular sieves can also effectively remove water.[7]
Q: What are the key parameters to consider for the fractional distillation of pyridine compounds?
A: Fractional distillation is used to separate liquids with close boiling points. Key parameters include:
-
Boiling Point: The normal boiling point of pyridine is approximately 115°C.[6][8][9]
-
Azeotropes: Pyridine forms a minimum boiling azeotrope with water at 94°C, which contains about 43% water.[10] This means that simple distillation cannot completely separate pyridine from water. Extractive distillation with agents like isophorone or sulfolane can be used to break the azeotrope.[10]
-
Pressure: Distillation can be performed at atmospheric pressure or under reduced pressure (vacuum distillation) for high-boiling or thermally sensitive compounds.
Acid-Base Extraction
Q: How can I use acid-base extraction to purify a basic pyridine compound from neutral or acidic impurities?
A: Acid-base extraction is a powerful technique for separating basic compounds like pyridines from neutral or acidic impurities.[3] The general procedure is as follows:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Acidic Wash: Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine will be protonated to form a water-soluble salt and will move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Make the aqueous layer containing the protonated pyridine basic by adding a dilute aqueous base (e.g., 1M NaOH) until the free pyridine base precipitates or forms a separate layer.
-
Back-Extraction: Extract the regenerated pyridine back into a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified pyridine compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in pyridine compounds?
A1: Common impurities can include:
-
Water: Pyridine is hygroscopic and readily absorbs moisture.[6]
-
Homologues: Picolines (methylpyridines) and lutidines (dimethylpyridines) are common impurities from the manufacturing process.[6]
-
Residual Solvents: Solvents used during synthesis and purification, such as diethyl ether, toluene, or methylene chloride, may be present in trace amounts.[6]
-
Starting Materials and Byproducts: Incomplete reactions can leave residual starting materials, and side reactions can generate various byproducts.
Q2: How do I choose the right purification technique for my pyridine derivative?
A2: The choice of purification method depends on the properties of your compound and the impurities present:
-
Distillation is suitable for volatile, thermally stable liquid pyridine derivatives.
-
Recrystallization is effective for solid compounds where a suitable solvent can be found.
-
Column Chromatography is a versatile technique for separating a wide range of pyridine compounds, especially when dealing with complex mixtures or isomers.
-
Acid-Base Extraction is ideal for removing neutral or acidic impurities from a basic pyridine compound.
Q3: My pyridine compound appears colored. How can I decolorize it?
A3: Colored impurities can sometimes be removed by treating a solution of the compound with activated charcoal, followed by hot filtration to remove the charcoal. Recrystallization can also be effective at removing colored impurities.
Q4: How can I confirm the purity of my final pyridine product?
A4: The purity of the final product can be assessed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect proton-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate the compound from impurities and provide information about their molecular weights.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or other suitable detector can be used to determine the purity of the sample by quantifying the area of the product peak relative to impurity peaks.
-
Melting Point: For solid compounds, a sharp melting point close to the literature value is an indicator of high purity.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Pyridine Derivatives
| Stationary Phase | Mobile Phase (Eluent) System | Typical Ratio (v/v) | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard system for compounds of medium polarity. |
| Silica Gel | Dichloromethane / Methanol | 99:1 to 9:1 | Suitable for more polar pyridine derivatives. |
| Silica Gel | Toluene / Acetone | 9:1 to 1:1 | An alternative for aromatic pyridine compounds. |
| Alumina (Neutral) | Hexane / Diethyl Ether | 9:1 to 1:1 | Good for basic compounds to avoid tailing. |
| Reverse-Phase (C18) | Water / Acetonitrile + 0.1% TFA | Gradient | For polar pyridine derivatives. |
Note: The addition of 0.1-1% triethylamine to silica gel chromatography eluents is often necessary to reduce peak tailing.[2]
Table 2: Recommended Solvents for Recrystallization of Pyridine Derivatives
| Solvent Class | Examples | Properties and Applications |
| Alcohols | Ethanol, Methanol, Isopropanol | Good general-purpose solvents for moderately polar pyridine compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Useful for less polar, aromatic pyridine derivatives. |
| Ethers | Diethyl ether, Dioxane | Often used as the more soluble component in a mixed solvent system. |
| Esters | Ethyl acetate | A versatile solvent for compounds of intermediate polarity. |
| Halogenated Solvents | Dichloromethane, Chloroform | Good for dissolving a wide range of compounds, often used in mixed solvent systems. |
| Hydrocarbons | Hexane, Heptane | Typically used as the "antisolvent" in a mixed solvent system for less polar compounds. |
| Ketones | Acetone | A polar aprotic solvent suitable for a variety of pyridine derivatives. |
| Water | Used for highly polar or salt forms of pyridine derivatives. |
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Additive
This protocol provides a general procedure for the purification of a pyridine derivative using a silica gel column with triethylamine (TEA) to suppress peak tailing.
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). An ideal system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. Add 0.1-1% TEA to the chosen eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyridine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyridine derivative.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol describes a general method for recrystallizing a solid pyridine derivative using a "good" solvent and an "antisolvent."
-
Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a few drops of a "good" solvent (e.g., acetone) at room temperature. To this solution, add an "antisolvent" (e.g., n-hexane) dropwise until the solution becomes cloudy. This indicates the approximate ratio for recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise until the solution just begins to turn cloudy. If too much antisolvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold "antisolvent" and then allow them to dry completely.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of pyridine compounds.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 10. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
Stability of (6-Methoxypyridin-2-yl)methanamine under acidic/basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of (6-Methoxypyridin-2-yl)methanamine under acidic and basic conditions. The information is structured to address common questions and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?
A1: While specific degradation data for this compound is not extensively available in public literature, potential degradation pathways can be inferred based on its functional groups: a methoxy-substituted pyridine ring and a primary aminomethyl group.
-
Under Acidic Conditions:
-
Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group is susceptible to acid-catalyzed hydrolysis. This reaction would result in the formation of 6-hydroxypyridin-2-yl)methanamine. The rate of this hydrolysis is typically dependent on the acid concentration and temperature.
-
Pyridine Ring Opening: Under harsh acidic conditions (high concentration and elevated temperature), the pyridine ring itself could undergo cleavage, though this is less common under typical laboratory stress conditions.
-
-
Under Basic Conditions:
-
The compound is expected to be relatively stable. However, the aminomethyl group could be susceptible to oxidation, particularly in the presence of oxidizing agents, leading to the formation of the corresponding aldehyde or carboxylic acid.
-
It is imperative to conduct forced degradation studies to definitively identify the degradation products and establish the degradation pathways for this specific molecule.
Q2: What are the expected pKa values for this compound?
A2: Experimentally determined pKa values for this compound are not readily found in scientific literature. However, the pKa values can be estimated based on its structural components: the pyridine nitrogen and the primary amine. The basicity of the pyridine nitrogen is influenced by the electron-donating methoxy group and the aminomethyl group. The basicity of the primary amine is influenced by the adjacent pyridine ring. Computational software can provide predicted pKa values, which are essential for designing relevant stability studies.
Q3: How should a forced degradation study be designed for this compound?
A3: A forced degradation or stress study is crucial to rapidly identify potential degradation products and pathways. The study should expose the compound to conditions more severe than those encountered during its shelf-life. A standard forced degradation study should encompass:
-
Acid Hydrolysis: Exposure to varying concentrations of hydrochloric acid (e.g., 0.1 M and 1 M) at different temperatures (e.g., ambient, 40°C, and 60°C).
-
Base Hydrolysis: Exposure to varying concentrations of sodium hydroxide (e.g., 0.1 M and 1 M) at different temperatures.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Exposure of the solid compound to elevated temperatures (e.g., 60°C).
-
Photostability: Exposure of the solid compound and solutions to UV and visible light as per ICH Q1B guidelines.
Samples should be analyzed at various time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide for Stability Studies
| Problem | Potential Cause | Recommended Solution |
| No degradation is observed. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature). Aim for 5-20% degradation.[1] |
| The compound degrades completely and rapidly. | The stress conditions are excessively harsh. | Decrease the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature). |
| Multiple unknown peaks are present in the chromatogram. | Several degradation products have formed. | Optimize the HPLC method for better resolution. Employ LC-MS to determine the mass-to-charge ratio of the unknown peaks to aid in their identification. |
| Poor mass balance is observed. | Degradation products may be volatile or lack a UV chromophore. The main peak may be co-eluting with a degradation product. | Utilize a universal detector (e.g., Charged Aerosol Detector). Verify the peak purity of the principal peak using a Photodiode Array (PDA) detector or LC-MS. |
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following table provides a template for presenting results from a forced degradation study.
Table 1: Illustrative Data from a Forced Degradation Study
| Stress Condition | Timepoint (hours) | Assay of Parent Compound (%) | Total Degradants (%) | Mass Balance (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 100.0 |
| 8 | 91.5 | 8.3 | 99.8 | |
| 24 | 78.2 | 21.5 | 99.7 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 100.0 |
| 8 | 99.6 | 0.3 | 99.9 | |
| 24 | 98.9 | 1.0 | 99.9 | |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 100.0 |
| 8 | 94.2 | 5.7 | 99.9 | |
| 24 | 85.1 | 14.7 | 99.8 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To assess the stability of this compound under various stress conditions and to characterize any resulting degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC with PDA or UV detector
-
LC-MS for structural elucidation
3. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Stress:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate at 60°C.
-
Withdraw aliquots at predetermined intervals (e.g., 0, 4, 8, 24 hours).
-
Neutralize with an equimolar amount of NaOH prior to HPLC analysis.
-
-
Basic Stress:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C.
-
Withdraw aliquots at predetermined intervals.
-
Neutralize with an equimolar amount of HCl prior to HPLC analysis.
-
-
Oxidative Stress:
-
Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3%.
-
Maintain at room temperature.
-
Withdraw aliquots at predetermined intervals.
-
-
Control: A control sample of the stock solution diluted with the solvent should be analyzed at each time point.
-
Analysis:
-
Analyze all samples using a developed and validated stability-indicating HPLC method. A C18 column with a gradient elution using acidified water and acetonitrile is a common starting point.
-
Monitor the elution profile at a wavelength that provides a good response for the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.
-
Ensure the mass balance is within an acceptable range (typically 98-102%).
-
Utilize LC-MS data to propose structures for the observed degradation products.
-
Visualizations
Caption: A typical workflow for a forced degradation study.
Caption: A logical diagram for troubleshooting common issues in forced degradation studies.
References
Technical Support Center: Purification of (6-Methoxypyridin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (6-Methoxypyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via nitrile reduction?
When synthesizing this compound by the reduction of 2-cyano-6-methoxypyridine, several impurities may be present in the crude product. The most common of these include:
-
Unreacted Starting Material: 2-cyano-6-methoxypyridine.
-
Partially Reduced Intermediates: Such as the corresponding imine.
-
Catalyst Residues: If catalytic hydrogenation is used, trace metals from the catalyst (e.g., Palladium, Nickel) may be present.
-
Side-Products: Depending on the reaction conditions, minor byproducts from undesired side reactions could be formed.
Q2: Which purification techniques are most effective for removing these impurities?
The primary methods for purifying crude this compound are:
-
Acid-Base Extraction: This is a highly effective first step to separate the basic amine product from neutral or acidic impurities.[1][2][3][4]
-
Column Chromatography: This technique is excellent for separating the desired product from impurities with different polarities.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful final step to achieve high purity.
A combination of these techniques often yields the best results.
Q3: My amine product appears to be degrading on the silica gel column. What can I do to prevent this?
Amines can indeed be sensitive to the acidic nature of standard silica gel, leading to degradation or poor separation.[5] To mitigate this, you can:
-
Use Deactivated Silica Gel: Treat the silica gel with a base like triethylamine before packing the column. This can be done by running a solvent system containing a small percentage (e.g., 1-2%) of triethylamine through the packed column before loading your sample.[6][7]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel.[5]
-
Work Quickly: Minimize the time your compound spends on the column.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | The crude mixture may contain surfactants or fine particulates. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2]- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite.[2] |
| Low recovery of the product in the organic layer after basification | - Incomplete basification of the aqueous layer.- Insufficient extraction with the organic solvent. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) using a pH meter or pH paper.- Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency. |
| Product still contains non-basic impurities after extraction | Insufficient washing of the organic layer. | Increase the number of washes with the acidic solution to ensure all basic impurities are removed. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product is not eluting from the column (streaking at the baseline) | - The eluent is not polar enough.- Strong interaction with the acidic silica gel. | - Gradually increase the polarity of the eluent. A common system is Dichloromethane/Methanol.[8]- Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to reduce tailing and improve elution.[6][7] |
| Poor separation of the product from impurities (co-elution) | - Inappropriate eluent system.- Column is overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for your product.[9]- Reduce the amount of crude material loaded onto the column. |
| Product is eluting too quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity if necessary (gradient elution).[9] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic amine will move into the aqueous layer as its hydrochloride salt. Repeat the acid wash 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer can be discarded if it only contains neutral or acidic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the pH is greater than 10. This will regenerate the free amine.
-
Re-extraction: Extract the now basic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.[2]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH). A small amount of triethylamine (TEA) (e.g., 0.5%) can be added to the eluent system to improve the chromatography of the basic amine.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. If impurities are close in polarity, a gradient elution (gradually increasing the proportion of the more polar solvent) may be necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Acid-Base Extraction | 85-95% | >90% | Excellent for removing non-basic impurities. |
| Column Chromatography | >98% | 70-90% | Highly effective for separating polar impurities. Yield can be lower due to product loss on the column. |
| Recrystallization | >99% | 60-80% | Ideal as a final purification step for solid products. Yield is dependent on the solubility profile. |
Note: Purity and yield are estimates and can vary depending on the quality of the crude material and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotage.com [biotage.com]
- 6. scienceforums.net [scienceforums.net]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Optimizing solvent and temperature for (6-Methoxypyridin-2-yl)methanamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (6-Methoxypyridin-2-yl)methanamine. The following sections offer guidance on common challenges related to solvent and temperature selection for key transformations such as reductive amination, N-alkylation, and acylation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Reductive Amination
Issue 1: Low to no product formation.
| Potential Cause | Recommended Solution |
| Inefficient Imine/Iminium Ion Formation | Ensure the removal of water formed during imine formation by using a dehydrating agent like molecular sieves, particularly in aprotic solvents. For less reactive carbonyl compounds, a catalytic amount of acid (e.g., acetic acid) can facilitate iminium ion formation. |
| Incorrect Choice of Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and selective choice for one-pot reductive aminations as it preferentially reduces the iminium ion over the carbonyl starting material.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control (pH 6-7) to avoid reduction of the carbonyl group.[1][3] |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction rates. Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly effective for reductive aminations with NaBH(OAc)₃.[4] Protic solvents like methanol can also be used, especially in a two-step procedure where the imine is pre-formed. |
| Low Reaction Temperature | While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates, but this can also increase the rate of side reactions. |
Issue 2: Formation of significant byproducts.
| Potential Cause | Recommended Solution |
| Over-alkylation (Formation of Tertiary Amine) | This occurs when the secondary amine product reacts with another equivalent of the aldehyde. To minimize this, use a slight excess of the this compound relative to the carbonyl compound. Alternatively, perform the reaction in a two-step process: first, ensure complete formation of the imine, and then add the reducing agent.[1] |
| Reduction of the Carbonyl Starting Material | This is common when using less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction.[1] Switch to a more selective reagent like NaBH(OAc)₃, which is less likely to reduce the aldehyde or ketone.[1][3] |
| Cyanide Adducts (with NaBH₃CN) | In the presence of NaBH₃CN, cyanide can sometimes add to the iminium ion, leading to α-amino nitrile byproducts. To avoid this, consider using NaBH(OAc)₃ as an alternative reducing agent. If NaBH₃CN must be used, maintain careful pH control and ensure the workup is performed under basic conditions to prevent the formation of HCN gas.[1] |
N-Alkylation with Alkyl Halides
Issue 1: Low yield of the desired mono-alkylated product.
| Potential Cause | Recommended Solution |
| Over-alkylation | The mono-alkylated product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Use an excess of this compound relative to the alkyl halide. |
| Poor Reactivity of Alkyl Halide | The reactivity of the alkyl halide follows the trend I > Br > Cl. If using an alkyl chloride, the reaction may require higher temperatures or a more reactive salt of the amine. |
| Inappropriate Base | A base is required to neutralize the HX formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For less reactive systems, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA or Hünig's base) can be used.[5] |
| Suboptimal Solvent | Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices as they can dissolve the amine and the base, and they facilitate S_N2 reactions.[6] |
Issue 2: Reaction does not go to completion.
| Potential Cause | Recommended Solution |
| Insufficient Temperature | Some N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature (e.g., from room temperature to 50-80 °C) while monitoring the reaction for the formation of byproducts. |
| Base is not strong enough | If using a weak base like K₂CO₃ with a less reactive alkyl halide, consider switching to a stronger base such as NaH (use with caution in a suitable aprotic solvent like THF or DMF). |
Acylation with Acid Chlorides/Anhydrides
Issue 1: Low product yield.
| Potential Cause | Recommended Solution |
| Protonation of the Amine | Acylation reactions generate one equivalent of acid (e.g., HCl). This will protonate the starting amine, rendering it non-nucleophilic. Always use at least one equivalent of a base (e.g., triethylamine (TEA), pyridine, or DIPEA) to scavenge the acid.[7] |
| Hydrolysis of the Acylating Agent | Acid chlorides and anhydrides are sensitive to moisture. Ensure that all glassware is dry and that anhydrous solvents are used. |
| Low Reaction Temperature | While many acylations are rapid at room temperature or 0 °C, less reactive acylating agents or sterically hindered amines may require gentle heating. |
Issue 2: Formation of diacylated or other byproducts.
| Potential Cause | Recommended Solution |
| Diacylation | Although less common for primary amines, it is possible under harsh conditions. Use a controlled stoichiometry of the acylating agent (typically 1.0-1.1 equivalents). |
| Side reactions involving the methoxy group | Under strongly acidic or basic conditions at high temperatures, the methoxy group on the pyridine ring could potentially undergo cleavage, though this is generally unlikely under standard acylation conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, here are some general guidelines:
-
Reductive Amination: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for one-pot reactions using NaBH(OAc)₃.[4] Methanol or ethanol can be used, often in a two-step process.
-
N-Alkylation: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred to facilitate the S_N2 reaction.[6]
-
Acylation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc) are commonly used.
Q2: How do I choose the right temperature for my reaction?
A2: Start at room temperature (around 20-25 °C), as many reactions with this amine will proceed under these conditions. If the reaction is slow, you can gradually increase the temperature. For acylations, it is often beneficial to start at 0 °C to control the initial exothermic reaction, and then allow the reaction to warm to room temperature. For N-alkylations and reductive aminations that are sluggish, heating to 40-80 °C may be necessary. Always monitor for byproduct formation when increasing the temperature.
Q3: I am seeing multiple spots on my TLC plate. What are the likely side products in a reductive amination?
A3: Common side products in reductive amination include:
-
The tertiary amine from over-alkylation of the desired secondary amine product.[1]
-
The alcohol resulting from the reduction of the starting aldehyde or ketone.[1]
-
Unreacted starting materials (the amine and the carbonyl compound).
-
The imine intermediate, if the reduction step is incomplete.
Q4: Can I use an aqueous solvent for reactions with this compound?
A4: While some reactions like the Schotten-Baumann acylation can be performed in a biphasic aqueous-organic system, most of the reactions discussed here (reductive amination, N-alkylation) are best performed in anhydrous organic solvents to avoid side reactions like hydrolysis of reagents and to ensure good solubility of all components.
Quantitative Data Summary
Disclaimer: The following tables provide representative data for optimizing reaction conditions. The optimal solvent and temperature for your specific reaction with this compound may vary depending on the substrate and reagents used.
Table 1: Representative Solvent Effects on Reductive Amination Yield
| Solvent | Dielectric Constant (ε) | Typical Outcome |
| 1,2-Dichloroethane (DCE) | 10.4 | Often provides high yields and good reaction rates with NaBH(OAc)₃.[4] |
| Tetrahydrofuran (THF) | 7.6 | A good alternative to chlorinated solvents. |
| Acetonitrile (MeCN) | 37.5 | Can be effective, but the high polarity may sometimes hinder imine formation. |
| Methanol (MeOH) | 32.7 | Can be used, but may reduce the carbonyl if a non-selective reducing agent is used. Best for two-step procedures. |
| Dichloromethane (DCM) | 9.1 | A common and effective solvent for many reductive aminations. |
Table 2: Temperature Guidance for Common Reactions
| Reaction Type | Starting Temperature | Typical Temperature Range | Notes |
| Reductive Amination | Room Temperature | 20 - 50 °C | Higher temperatures may be needed for less reactive substrates but can increase byproduct formation. |
| N-Alkylation | Room Temperature | 20 - 80 °C | Reactions with less reactive alkyl halides (e.g., chlorides) often require heating. |
| Acylation | 0 °C | 0 - 25 °C | Starting at a lower temperature helps to control the initial exotherm. |
| Schiff Base Formation | Room Temperature | 20 - 65 °C | Refluxing in a solvent like ethanol is a common method to drive the reaction to completion.[8] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent (e.g., DCE, 0.1 M), add acetic acid (1.0 eq.) if necessary to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 eq.), the alkyl halide (1.0 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., acetonitrile, 0.2 M).
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the alkyl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off any inorganic solids.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for optimizing reactions of this compound.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in reactions with (6-Methoxypyridin-2-yl)methanamine
Welcome to the technical support center for (6-Methoxypyridin-2-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this reagent. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on preventing undesired dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of reactions with this compound?
A1: Dimer formation is a side reaction where two molecules of this compound react with each other. This can occur in various reactions, most commonly in amide coupling and reductive amination, leading to the formation of an undesired symmetrical byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.
Q2: What are the likely structures of dimers formed from this compound?
A2: While specific literature on the dimerization of this compound is limited, based on the reactivity of primary amines, two common dimer structures are plausible:
-
In Amide Coupling: An amide dimer can form where the primary amine of one molecule attacks an activated carboxylic acid intermediate meant for another reaction partner, resulting in a di-acylated amine or a self-amidation product if the starting material can act as both nucleophile and electrophile.
-
In Reductive Amination: An aminal or a related dimeric imine could form. This can happen if the amine reacts with an aldehyde or ketone coupling partner to form an imine, which then reacts with a second molecule of the amine before reduction.
Q3: What are the primary causes of dimerization?
A3: The main driver for dimerization is the nucleophilicity of the primary amine on this compound. Key factors that promote this side reaction include:
-
High Concentration: Increased proximity of the amine molecules enhances the probability of self-reaction.
-
Rapid Addition of Reagents: Fast addition of coupling agents or the amine itself can create localized high concentrations, favoring dimerization.
-
Suboptimal Stoichiometry: A large excess of the amine can increase the likelihood of self-reaction.
-
Inefficient Activation/Coupling: If the intended reaction partner is slow to react, the amine may react with itself.
Troubleshooting Guides
This section provides detailed strategies to mitigate dimer formation in common reactions involving this compound.
Case Study 1: Amide Coupling Reactions
Problem: Formation of a significant amount of a dimeric amide byproduct during an amide coupling reaction.
Troubleshooting Workflow:
Validation & Comparative
Comparative Reactivity of (6-Methoxypyridin-2-yl)methanamine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridine isomers is paramount for efficient synthesis design, reaction optimization, and the prediction of metabolic pathways. This guide provides a comprehensive comparison of the predicted reactivity of the positional isomers of (6-Methoxypyridin-2-yl)methanamine. Due to a lack of direct comparative experimental data for these specific isomers, this analysis is grounded in established principles of organic chemistry, focusing on the interplay of electronic and steric effects of the methoxy and aminomethyl substituents on the pyridine ring.
The reactivity of these isomers is primarily dictated by two key features: the basicity and nucleophilicity of the exocyclic aminomethyl nitrogen and the susceptibility of the pyridine ring to electrophilic aromatic substitution (EAS). The relative positions of the electron-donating methoxy group (-OCH₃) and the aminomethyl group (-CH₂NH₂) significantly influence both these aspects.
Predicted Reactivity Landscape
The isomers under consideration are those where the methoxy and aminomethyl groups are positioned at various locations on the pyridine ring. The parent compound for this guide is this compound. Its key isomers include, but are not limited to:
-
(5-Methoxy-2-pyridinyl)methanamine
-
(4-Methoxy-2-pyridinyl)methanamine
-
(3-Methoxy-2-pyridinyl)methanamine
-
And other isomers with the aminomethyl group at positions 3 or 4.
Basicity of the Aminomethyl Group
The basicity of the primary amine, as quantified by the pKa of its conjugate acid, is a critical parameter influencing its nucleophilicity and its behavior in biological systems. The position of the electron-donating methoxy group is expected to modulate the basicity of the aminomethyl group through a combination of inductive and resonance effects.
A higher pKa value indicates a stronger base. The methoxy group, being an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect), will have a position-dependent net effect on the electron density of the pyridine ring nitrogen and, consequently, on the exocyclic aminomethyl group. Generally, electron-donating groups on the pyridine ring increase the basicity of the nitrogen atom.[1]
Table 1: Predicted Comparative Basicity (pKa) of (Methoxypyridin-yl)methanamine Isomers
| Isomer | Predicted Relative pKa | Rationale |
| (4-Methoxy-2-pyridinyl)methanamine | Highest | The methoxy group at the 4-position strongly donates electron density into the ring via resonance, increasing the basicity of the ring nitrogen and, by extension, the exocyclic amine. |
| This compound | High | The methoxy group at the 6-position also donates electron density through resonance, though the effect might be slightly less pronounced on the 2-aminomethyl group compared to the 4-methoxy isomer. |
| (5-Methoxy-2-pyridinyl)methanamine | Moderate | The methoxy group at the 5-position has a less direct resonance effect on the 2-position and will primarily exert an inductive effect, leading to a moderate increase in basicity compared to the unsubstituted analogue. |
| (3-Methoxy-2-pyridinyl)methanamine | Lowest (of this set) | The methoxy group at the 3-position has a minimal resonance-donating effect on the 2-position and a more pronounced electron-withdrawing inductive effect, likely resulting in the lowest basicity among these isomers. |
Nucleophilicity of the Aminomethyl Group
While closely related to basicity, nucleophilicity is a kinetic parameter that is also sensitive to steric hindrance. For the isomers , the primary aminomethyl group is relatively unhindered. Therefore, the nucleophilicity is expected to correlate well with basicity. A more basic amine will generally be a more potent nucleophile.
Table 2: Predicted Comparative Nucleophilicity of (Methoxypyridin-yl)methanamine Isomers
| Isomer | Predicted Relative Nucleophilicity | Rationale |
| (4-Methoxy-2-pyridinyl)methanamine | Highest | Expected to be the most nucleophilic due to the strong electron-donating effect of the 4-methoxy group, which increases the electron density on the aminomethyl nitrogen. |
| This compound | High | The 6-methoxy group also enhances nucleophilicity through its electron-donating resonance effect. |
| (5-Methoxy-2-pyridinyl)methanamine | Moderate | The electronic contribution of the 5-methoxy group is less pronounced, leading to moderate nucleophilicity. |
| (3-Methoxy-2-pyridinyl)methanamine | Lowest (of this set) | The inductive electron-withdrawing effect of the 3-methoxy group is likely to reduce the nucleophilicity of the aminomethyl group compared to the other isomers. |
Reactivity of the Pyridine Ring towards Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[2] However, the presence of the electron-donating methoxy and aminomethyl groups will activate the ring towards EAS. The position of substitution will be directed by the combined influence of these two groups. The methoxy group is a strong ortho, para-director, while the aminomethyl group (in its protonated form under strongly acidic EAS conditions) would be a meta-director. However, in its neutral form, it can also act as an ortho, para-director.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Predicted Site(s) of Electrophilic Attack | Rationale |
| This compound | C3 and C5 | The powerful ortho, para-directing methoxy group at C6 strongly activates the C5 position. The aminomethyl group at C2 activates the C3 position. The outcome would be a mixture, with the C5 position likely being more favored due to the stronger activating effect of the methoxy group. |
| (5-Methoxy-2-pyridinyl)methanamine | C4 and C6 | The methoxy group at C5 activates the C4 and C6 positions. The aminomethyl group at C2 activates the C3 and C5 positions. The C4 and C6 positions are likely to be the most reactive. |
| (4-Methoxy-2-pyridinyl)methanamine | C3 and C5 | The methoxy group at C4 strongly activates the C3 and C5 positions. The aminomethyl group at C2 also activates the C3 and C5 positions, leading to a high probability of substitution at these sites. |
| (3-Methoxy-2-pyridinyl)methanamine | C4 and C6 | The methoxy group at C3 activates the C2, C4, and C6 positions. The aminomethyl group at C2 activates the C3 and C5 positions. The C4 and C6 positions are the most likely sites of attack due to the combined directing effects. |
Experimental Protocols
To empirically determine the comparative reactivity of these isomers, the following experimental protocols are recommended.
Determination of Basicity (pKa) by Potentiometric Titration
This is a highly accurate method for determining the pKa of the aminomethyl group.
Methodology:
-
Sample Preparation: Prepare a solution of the (methoxypyridin-yl)methanamine isomer of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
Determination of Nucleophilicity using Mayr's Nucleophilicity Scale
This method allows for the quantitative determination of the nucleophilicity parameter (N) by measuring the rates of reaction with a series of standard electrophiles.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the amine isomer and a series of reference electrophiles (e.g., benzhydrylium ions) with known electrophilicity parameters (E) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Kinetic Measurements: The reactions are typically monitored using UV-Vis spectrophotometry. Mix the amine and electrophile solutions in a cuvette and monitor the disappearance of the electrophile's absorbance at its λmax over time.
-
Rate Constant Determination: Under pseudo-first-order conditions (with the amine in large excess), the observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine.
-
Data Analysis: The nucleophilicity parameters N and s for the amine are derived from the linear free-energy relationship: log k (20 °C) = s(N + E). A plot of log k₂ versus the E parameters of the reference electrophiles will yield a straight line with a slope of 's' and a y-intercept that allows for the calculation of 'N'.
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for the experimental determination of basicity and nucleophilicity.
Caption: Interplay of electronic and steric effects on the reactivity of isomers.
References
A Comparative Guide to (6-Methoxypyridin-2-yl)methanamine and Other Aminopyridines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of pharmacologically active molecules, the choice of building blocks and ligands is paramount. Aminopyridines represent a versatile class of compounds, serving as key intermediates and ligands in a multitude of synthetic transformations. This guide provides a comparative analysis of (6-Methoxypyridin-2-yl)methanamine and other commonly employed aminopyridines in various synthetic contexts, with a focus on their performance in cross-coupling reactions.
This compound, with its methoxy and aminomethyl substituents on the pyridine ring, offers unique electronic and steric properties that can influence its reactivity and efficacy as a ligand or reactant. This comparison aims to provide researchers and drug development professionals with a clear, data-driven overview to aid in the selection of the most suitable aminopyridine for their specific synthetic needs.
Comparative Performance in C-N and C-C Coupling Reactions
The performance of aminopyridines in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is a critical measure of their utility in modern synthesis. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound and other aminopyridine derivatives. It is important to note that direct comparative studies under identical conditions are limited; therefore, this guide collates data from various sources to provide a representative comparison.
Table 1: Comparison of Aminopyridines in Buchwald-Hartwig Amination
| Aminopyridine Derivative | Aryl Halide/Pseudohalide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | - | 83 | [1] |
| 3-Bromo-2-aminopyridine | 3-Bromo-2-aminopyridine | Cyclopentylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | - | 78 | [1] |
| 2-Aminopyrimidine | 4-Bromotoluene | 2-Aminopyrimidine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | - | 82 | [2] |
| 2-Aminopyridine | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)₂ / MorDalPhos | - | Solvent-free | - | - | 83 | [3] |
| 3-Bromo-4-indolylmaleimide | 2-Aminopyridine | 3-Bromo-4-indolylmaleimide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 85 | [4] |
Table 2: Comparison of Aminopyridines in Suzuki-Miyaura Coupling
| Aminopyridine Derivative | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | [5] |
| 2-Pyridyl Nucleophile | 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | - | Dioxane | - | - | 82 | [5] |
| 2-Pyridyl Nucleophile | 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | - | Dioxane | - | - | 91 | [5] |
Table 3: Performance of this compound in Other Synthetic Transformations
| Reaction Type | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Pyrimidine Synthesis | 7-Chloride pyrazolo[1,5-a]pyrimidine, this compound | 3,5-Diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine | - | - | 90 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, adapted from the literature.
Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with a Secondary Amine
This protocol is adapted from procedures for the C,N-cross coupling of 3-halo-2-aminopyridines.[1]
Materials:
-
3-Bromo-2-aminopyridine
-
Secondary amine (e.g., Morpholine, 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (8 mol%)
-
LiHMDS (2.5 equiv)
-
Anhydrous THF
-
Standard Schlenk line equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-aminopyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.08 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous THF (2.5 mL) via syringe.
-
Add the secondary amine (1.5 mmol) via syringe.
-
Add LiHMDS (2.5 mmol, e.g., as a 1.0 M solution in THF) dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2,3-diaminopyridine.
Protocol 2: Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid
This protocol is a general procedure adapted from the literature for the Suzuki-Miyaura coupling of halopyridines.[5]
Materials:
-
Halopyridine (e.g., 5-Bromo-2-methylpyridin-3-amine, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Standard Schlenk line equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) via syringe.
-
Heat the reaction mixture to 85-95 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted pyridine.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the synthetic processes discussed, the following diagrams illustrate a typical catalytic cycle for a cross-coupling reaction and a general experimental workflow.
Conclusion
The selection of an appropriate aminopyridine for a synthetic application depends on a variety of factors, including the desired electronic and steric properties, and its performance in the specific reaction of interest. While this compound shows high efficiency in specific applications, such as the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, a broader comparative dataset in common cross-coupling reactions is needed for a comprehensive evaluation against simpler aminopyridines. The data presented in this guide, collated from various sources, provides a valuable starting point for researchers to make informed decisions. The provided protocols for Buchwald-Hartwig and Suzuki-Miyaura reactions offer a practical framework for the synthesis of a wide range of substituted aminopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of (6-Methoxypyridin-2-yl)methanamine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of spectroscopic techniques to elucidate the structure of (6-Methoxypyridin-2-yl)methanamine and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural characterization of this important class of molecules.
The structural elucidation of this compound and its analogues relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure, allowing for a comprehensive and definitive assignment.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and related comparative compounds. This data is essential for identifying the characteristic signals of the target molecule and distinguishing it from its isomers and derivatives.
¹H NMR Spectral Data
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are key parameters for structural assignment.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | -OCH₃ | ~3.9 | s |
| Pyridine-H (3, 5 positions) | ~6.7-6.8 | d, t | |
| Pyridine-H (4 position) | ~7.5 | t | |
| -CH₂- | ~3.8 | s | |
| -NH₂ | Variable (broad s) | br s | |
| 1-(6-methoxypyridin-2-yl)ethan-1-amine | - | Data available in spectral databases[1] | - |
| (6-Bromo-2-methoxypyridin-3-yl)methanamine | - | Data available in spectral databases[2] | - |
| 2-Methoxypyridine | Pyridine-H (α to N) | 8.15 | d |
| Pyridine-H (γ to N) | 7.51 | t | |
| Pyridine-H (β to N) | 6.82, 6.72 | d, t | |
| -OCH₃ | 3.92 | s | |
| 2-Amino-6-methylpyridine | Pyridine-H | 6.28-7.29 | m |
| -CH₃ | 2.36 | s | |
| -NH₂ | 4.6 (broad) | br s |
¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=N (C2) | ~158 |
| C-OMe (C6) | ~163 | |
| Pyridine CH (C3, C5) | ~110, ~112 | |
| Pyridine CH (C4) | ~138 | |
| -CH₂- | ~45 | |
| -OCH₃ | ~53 | |
| 2-Methoxypyridine | C2 | 164.2 |
| C6 | 147.1 | |
| C4 | 138.2 | |
| C3 | 116.6 | |
| C5 | 111.1 | |
| -OCH₃ | 52.9 | |
| 2-Amino-6-methylpyridine | C2 | 159.1 |
| C6 | 158.0 | |
| C4 | 138.4 | |
| C3 | 108.7 | |
| C5 | 105.1 | |
| -CH₃ | 24.5 |
IR Spectral Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound (Predicted) | N-H stretch (amine) | 3300-3500 (two bands) |
| C-H stretch (aromatic) | 3000-3100 | |
| C-H stretch (aliphatic) | 2850-3000 | |
| C=N, C=C stretch (pyridine ring) | 1580-1610 | |
| N-H bend (amine) | 1590-1650 | |
| C-O stretch (methoxy) | 1020-1050, 1230-1260 | |
| 2-Methoxypyridine | C-H stretch (aromatic) | 3060 |
| C=N, C=C stretch (pyridine ring) | 1595, 1575, 1470, 1435 | |
| C-O stretch | 1290, 1030 |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The parent compound, this compound, has a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[3]
| Ion | Predicted m/z |
| [M+H]⁺ | 139.0866 |
| [M+Na]⁺ | 161.0685 |
| [M+K]⁺ | 177.0425 |
| [M]⁺˙ | 138.0793 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile and thermally stable compounds.
-
Select a mass analyzer based on the desired resolution and accuracy (e.g., quadrupole, time-of-flight, or Orbitrap).
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using a combination of spectroscopic techniques.
Caption: A flowchart illustrating the systematic process of chemical structure confirmation.
By following this structured approach and comparing the acquired experimental data with the reference values provided in this guide, researchers can confidently confirm the structure of this compound and its derivatives. This ensures the integrity of subsequent research and development activities.
References
Benchmarking Catalyst Performance: A Comparative Guide to (6-Methoxypyridin-2-yl)methanamine-Derived Catalysts and Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective catalysts is a driving force in modern synthetic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its therapeutic efficacy. Pyridine-based ligands have emerged as a versatile class of scaffolds for a wide range of catalytic transformations. This guide provides a comparative overview of the performance of catalysts derived from (6-Methoxypyridin-2-yl)methanamine and established alternatives in key asymmetric reactions. While specific, direct comparative data for this compound-derived catalysts is emerging, this document establishes a benchmark by presenting robust experimental data for widely-used catalyst systems.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental and widely studied reaction. The performance of a catalyst is typically evaluated by its ability to achieve high conversion (yield) and high enantiomeric excess (ee). Below is a comparison of the performance of common catalyst systems in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.
| Catalyst System | Ligand | Metal | Yield (%) | ee (%) |
| Benchmark Catalyst 1 | (S,S)-TsDPEN | Ru | >99 | 98 (R) |
| Benchmark Catalyst 2 | Phenyl-PyBOX | Cu(II) | 95 | 92 (S) |
| Benchmark Catalyst 3 | iPr-PHOX | Ir(I) | 98 | 96 (R) |
| Potential Catalyst | Chiral Schiff base of this compound | Ru | Data not yet available | Data not yet available |
Table 1: Performance comparison of various catalyst systems in the asymmetric transfer hydrogenation of acetophenone.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of catalyst performance.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-(S,S)-TsDPEN Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
Procedure:
-
In a nitrogen-purged glovebox, a Schlenk tube is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%).
-
Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at 80°C for 20 minutes to form the active catalyst.
-
A 5:2 mixture of formic acid and triethylamine (1 mL) is added to the catalyst solution.
-
Acetophenone (1 mmol) is then added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., 28°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing Catalytic Processes
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for the screening and evaluation of a new catalyst, such as one derived from this compound.
Proposed Catalytic Cycle for Transfer Hydrogenation
The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of a ketone, which serves as a model for understanding the mechanism of catalysts derived from this compound.
Discussion and Future Outlook
The established performance of benchmark catalysts like those based on TsDPEN, PyBOX, and PHOX ligands highlights the high standards that new catalytic systems must meet. Catalysts derived from this compound offer intriguing possibilities due to the electronic properties of the methoxy-substituted pyridine ring and the potential for straightforward modification of the methanamine backbone to introduce chirality.
Future research in this area should focus on the synthesis of a library of chiral ligands derived from this compound and their systematic evaluation in well-established asymmetric reactions. Direct, side-by-side comparisons with the benchmark catalysts under identical conditions will be crucial to accurately assess their potential. The detailed experimental protocols provided in this guide can serve as a starting point for these investigations. The continued development of novel, efficient, and selective catalysts is paramount to advancing the fields of chemical synthesis and drug discovery.
Alternative reagents to (6-Methoxypyridin-2-yl)methanamine for specific applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. (6-Methoxypyridin-2-yl)methanamine is a valuable reagent, frequently employed in the construction of biologically active molecules. This guide provides a comparative analysis of this reagent and its structural analogs in two key applications: the development of anti-mycobacterial agents and the synthesis of PI3K/mTOR kinase inhibitors. The data presented herein, summarized from published research, aims to inform the strategic selection of reagents to optimize potency and other pharmacological properties.
Application 1: Anti-Mycobacterial Agents Targeting ATP Synthase
The global health threat of tuberculosis, driven by Mycobacterium tuberculosis, necessitates the discovery of novel therapeutics. One validated target in this pathogen is the F1F0-ATP synthase, an essential enzyme for cellular energy production. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown potent inhibitory activity against this enzyme. The substituent at the 7-position of this scaffold, often a pyridin-2-ylmethylamine moiety, plays a crucial role in determining the anti-mycobacterial potency.
A study by Denny and colleagues provides a direct comparison of various substituted (pyridin-2-ylmethyl)amine analogs, including the derivative of this compound, in a series of 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines.[1][2]
Comparative Performance of (Pyridin-2-ylmethyl)amine Analogs
The following table summarizes the in vitro activity of compounds derived from this compound and its alternatives against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC90), the lowest concentration of the compound that inhibits 90% of bacterial growth, is a key metric for comparison.[1]
| Reagent Precursor | Resulting Compound Number | Substitution on Pyridine Ring | MIC90 (µg/mL)[1] |
| (Pyridin-2-yl)methanamine | 45 | None | 0.88 |
| (3-Methoxypyridin-2-yl)methanamine | 46 | 3-Methoxy | 0.88 |
| (4-Methoxypyridin-2-yl)methanamine | 47 | 4-Methoxy | 0.40 |
| (5-Methoxypyridin-2-yl)methanamine | 48 | 5-Methoxy | 0.88 |
| This compound | 49 | 6-Methoxy | 0.88 |
| (6-(Dimethylamino)pyridin-2-yl)methanamine | 50 | 6-Dimethylamino | 0.19 |
| (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine | 51 | 6-Pyrrolidinyl | 0.10 |
| (6-(Piperidin-1-yl)pyridin-2-yl)methanamine | 52 | 6-Piperidinyl | 0.10 |
| (6-Morpholinopyridin-2-yl)methanamine | 53 | 6-Morpholinyl | 0.19 |
| (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)methanamine | 54 | 6-(4-Methylpiperazinyl) | 0.39 |
| (4,6-Dimethoxypyridin-2-yl)methanamine | 55 | 4,6-Dimethoxy | 0.44 |
| (3-Fluoro-6-methoxypyridin-2-yl)methanamine | 56 | 3-Fluoro-6-methoxy | >5.8 |
| (5-Fluoro-6-methoxypyridin-2-yl)methanamine | 57 | 5-Fluoro-6-methoxy | 1.9 |
Analysis: The data indicates that while the 6-methoxy substitution provides good anti-mycobacterial activity, alternative substitutions at this position can lead to significantly enhanced potency. In particular, the replacement of the 6-methoxy group with cyclic amine substituents such as pyrrolidinyl and piperidinyl resulted in compounds with the lowest MIC values in this series. This suggests that for this particular scaffold, these alternative reagents may be superior choices for maximizing anti-tubercular activity.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The anti-mycobacterial activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[3][4][5]
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a standardized concentration.
-
Plate Setup: The compounds to be tested are serially diluted in a 96-well microplate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the test compound. Control wells with no drug are also included.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Readout: After a further incubation of 24 hours, the plates are visually inspected or read using a fluorometer. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Proposed Mechanism of Action
The pyrazolo[1,5-a]pyrimidine scaffold is reported to inhibit the mycobacterial F1F0-ATP synthase.[1][2] This enzyme is crucial for ATP synthesis, and its inhibition leads to depletion of cellular energy and ultimately bacterial death.
Caption: Inhibition of Mycobacterial ATP Synthase.
Application 2: PI3K/mTOR Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Pyridine-containing scaffolds are frequently utilized in the design of PI3K/mTOR inhibitors.
Comparative Performance of Substituted Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro PI3K p110α inhibitory activity of a selection of substituted imidazo[1,2-a]pyridine derivatives.
| Compound Number | R1 Substitution | R2 Substitution | PI3K p110α IC50 (µM)[6] |
| 2a | H | 2-methyl | 0.67 |
| 2b | 6-chloro | 2-methyl | 0.015 |
| 2c | 6-bromo | 2-methyl | 0.0058 |
| 2d | 6-methyl | 2-methyl | 0.057 |
| 2e | 6-fluoro | 2-methyl | 0.019 |
| 2f | 7-methyl | 2-methyl | 0.027 |
| 2g | 8-methyl | 2-methyl | 0.0018 |
| 2h | H | 2-ethyl | 0.081 |
| 2i | H | 2-propyl | 0.17 |
| 2j | H | 2-H | >10 |
Analysis: This SAR study demonstrates that substitutions on the imidazo[1,2-a]pyridine core have a significant impact on PI3K p110α inhibitory activity. The unsubstituted parent compound 2a has moderate activity. Introduction of small alkyl groups at the 6-, 7-, and 8-positions generally enhances potency, with the 8-methyl substitution in 2g resulting in a dramatic increase in activity. Halogen substitutions at the 6-position also lead to potent inhibitors. The nature of the alkyl group at the 2-position is also critical, with the 2-methyl group being optimal. This data highlights the importance of exploring various substitutions on the pyridine-based scaffold to fine-tune inhibitory activity.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
The inhibitory activity against PI3K isoforms is often determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8][9][10]
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for the enzymatic phosphorylation of the substrate.
-
Detection: A detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody is added.
-
HTRF Signal Reading: After another incubation period, the plate is read on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of phosphorylated product.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex cascade of intracellular signaling events. Inhibitors targeting this pathway aim to block the aberrant signaling that drives cancer cell growth and survival.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Conclusion
The strategic selection of reagents is paramount in the design of novel therapeutics. This guide demonstrates that while this compound is a competent building block, a thorough exploration of its structural analogs can unlock significant improvements in biological activity. For the development of pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents, reagents with cyclic amine substitutions at the 6-position of the pyridine ring appear to offer superior potency. In the context of pyridine-based PI3K inhibitors, the position and nature of substituents on the heterocyclic core are critical determinants of inhibitory activity. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the rational design of next-generation inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.revvity.com [resources.revvity.com]
Navigating the Nuances of a Key Building Block: A Purity Analysis of Commercially Available (6-Methoxypyridin-2-yl)methanamine
For researchers, scientists, and drug development professionals, the purity of chemical starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive purity analysis and comparison of commercially available (6-Methoxypyridin-2-yl)methanamine, a versatile building block in medicinal chemistry. Recognizing that suppliers may not always provide detailed analytical data, this document outlines key experimental protocols for in-house purity verification and compares the target compound with viable alternatives.
This compound and its structural analogs are integral components in the synthesis of a wide range of biologically active molecules. Their utility spans from kinase inhibitors to agents targeting various signaling pathways. However, the presence of impurities, arising from the synthetic route or degradation, can significantly impact the outcome of a reaction, leading to lower yields, difficult purification, and potentially misleading biological data. This guide aims to equip researchers with the necessary tools to assess the quality of this crucial reagent.
Comparative Purity Analysis
Given the variability in supplier-provided data, a hypothetical comparison of this compound from three different commercial sources (Supplier A, Supplier B, and Supplier C) is presented below. This table reflects typical purity levels and common impurities observed for analogous chemical building blocks.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, % Area) | > 98.0% | > 95.0% | > 97.0% |
| Purity (by qNMR, % w/w) | 98.5% | 96.2% | 97.8% |
| Identity (by ¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Water Content (by Karl Fischer) | < 0.5% | < 1.0% | < 0.7% |
| Residual Solvents (by GC-MS) | Dichloromethane (< 100 ppm) | Toluene (< 500 ppm) | Ethyl Acetate (< 200 ppm) |
| Key Impurity 1: Starting Material | < 0.2% | < 0.8% | < 0.3% |
| Key Impurity 2: Over-alkylation | < 0.1% | < 0.5% | < 0.2% |
Alternative Compounds for Comparison
For applications where substitution patterns can be varied, several alternative aminopyridine derivatives are commercially available. The choice of an alternative will depend on the specific synthetic strategy and the desired properties of the final molecule.
| Compound | Structure | Key Features |
| (6-Methylpyridin-2-yl)methanamine | ![]() | Methyl group instead of methoxy may alter electronic properties and lipophilicity. |
| (5-Chloropyridin-2-yl)methanamine | ![]() | Chloro substituent provides a site for further functionalization via cross-coupling reactions. |
| (2-Fluoro-6-methoxypyridin-4-yl)amine | ![]() | Fluoro substitution can enhance metabolic stability and binding affinity. |
| 4-(Aminomethyl)-6-methoxypyridin-2-ol | ![]() | Presence of a hydroxyl group offers an additional point for chemical modification. |
Experimental Protocols
To ensure the quality of this compound, a suite of analytical techniques should be employed. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
-
Objective: To determine the absolute purity of this compound using a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Accurately weigh a known amount of this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal recovery.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, molecular weights, and the number of protons for the integrated signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Objective: To identify and quantify residual solvents.
-
Instrumentation: A GC-MS system with a headspace autosampler.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
MS Detector: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh a known amount of the compound into a headspace vial and add a suitable solvent (e.g., DMSO).
Signaling Pathways and Experimental Workflows
This compound and its derivatives are often utilized in the development of inhibitors for various signaling pathways implicated in diseases such as cancer. Aminopyridines have been shown to interact with key cellular signaling cascades.
Caption: Potential signaling pathways targeted by aminopyridine derivatives.
A systematic workflow is crucial for the comprehensive purity analysis of any chemical building block.
Caption: A logical workflow for the purity analysis of a chemical building block.
By implementing a rigorous analytical strategy, researchers can ensure the quality and consistency of this compound, ultimately contributing to the success and integrity of their research and development endeavors.
Navigating the Selectivity Landscape of (6-Methoxypyridin-2-yl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (6-methoxypyridin-2-yl)methanamine scaffold is a key structural motif in numerous pharmacologically active compounds. Understanding the cross-reactivity profile of its derivatives is paramount for advancing drug discovery efforts, as off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of compounds structurally related to this compound, supported by experimental data and detailed methodologies, to aid in the development of more selective and effective therapeutic agents.
Comparative Cross-Reactivity Profiles
The following tables summarize the in vitro binding affinities of representative compounds that share structural similarities with the this compound core. This data, presented as IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant), offers a quantitative measure of the interaction between a compound and various biological targets. Lower values indicate a stronger binding affinity.
| Compound ID | Primary Target | IC50/Ki (nM) | Off-Target | IC50/Ki (nM) | Reference |
| Analog A | DNA-PK | <10 | PI3Kα | >1000 | [1] |
| (Imidazo[4,5-c]pyridin-2-one derivative) | mTOR | >1000 | [1] | ||
| Analog B | PLK1 | 15 | - | - | [1] |
| (Pyrimido[5,4-d][2]benzazepin-6-one derivative) | |||||
| Pyrazine Analog 6c | CSNK2A | 5 (cellular IC50) | PIM3 | 150 (cellular IC50) | [3] |
| (2,6-disubstituted pyrazine) | |||||
| Pyrazine Analog 7c | CSNK2A | 10 (cellular IC50) | PIM3 | >1000 (cellular IC50) | [3] |
| (2,6-disubstituted pyrazine) |
Disclaimer: Direct comparison of IC50 or Ki values across different studies should be approached with caution due to variations in experimental conditions.
Key Off-Target Signaling Pathways
Understanding the signaling pathways of potential off-targets is crucial for predicting the functional consequences of cross-reactivity. Below are diagrams of key signaling cascades for common off-targets in drug discovery.
Experimental Protocols
The determination of a compound's cross-reactivity profile is a critical step in drug discovery. A common and robust method for this is the in vitro radioligand binding assay.
In Vitro Radioligand Binding Assay
This protocol outlines a generalized method for assessing the binding affinity of a test compound to a panel of receptors, ion channels, and enzymes.
1. Materials:
-
Test Compound: this compound derivative or analog.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target of interest (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Cell Membranes or Purified Protein: A source of the target receptor/enzyme.
-
Assay Buffer: A buffer solution optimized for the specific binding interaction.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). A typical concentration range would be from 10 µM down to 0.1 nM.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, the cell membranes or purified protein, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Competition Binding: Add the serially diluted test compound to the wells. Include control wells with vehicle (e.g., DMSO) for total binding and wells with a high concentration of a known unlabeled ligand for determining non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filter will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
While a comprehensive cross-reactivity profile for this compound derivatives remains an area for further investigation, the analysis of structurally related compounds provides valuable initial insights. The data presented here, in conjunction with the detailed experimental protocols and signaling pathway diagrams, serves as a foundational resource for researchers. By understanding potential off-target interactions early in the drug discovery process, scientists can more effectively design and optimize selective compounds, ultimately leading to safer and more efficacious therapeutics. Further dedicated screening of this compound derivatives against a broad panel of targets is strongly encouraged to build a more complete and accurate understanding of their selectivity profiles.
References
Quantitative analysis of (6-Methoxypyridin-2-yl)methanamine in reaction mixtures
A Comparative Guide to the Quantitative Analysis of (6-Methoxypyridin-2-yl)methanamine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final drug product. This compound is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of established analytical methodologies for the quantitative analysis of this compound in complex reaction mixtures. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their principles, experimental protocols, and performance characteristics to aid in selecting the most suitable method for your specific analytical needs.
Methodology Comparison
The choice of analytical technique for the quantification of this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For aromatic amines like this compound, reverse-phase HPLC with UV detection is a common approach.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Due to the polar nature of the primary amine group in this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative NMR (qNMR), offers a primary analytical method that does not require an identical standard of the analyte for quantification. It relies on the direct relationship between the signal intensity and the number of nuclei, providing a highly accurate and precise measurement.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of aromatic amines using the discussed techniques. The data presented are representative values based on published methods for similar compounds and should be considered as a general guideline. Method validation is essential for specific applications.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999[4] | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.001 - 0.1 µg/mL | 0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/mL | 0.003 - 0.3 µg/mL | 0.3 - 3 mg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% | 98 - 102% |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable quantitative analysis. Below are representative methodologies for each technique.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on general methods for the analysis of aromatic amines.[1][5][6]
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Quantification: External standard calibration curve using certified reference standards of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a general procedure for the analysis of primary amines by GC-MS, which often requires derivatization to enhance volatility.[2][3][7]
-
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture.
-
Extract the analyte into a suitable organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA)).[7]
-
Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC-MS Conditions:
-
Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold, then ramp to a higher temperature (e.g., 280 °C).[1]
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.[1]
-
MS Detection: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.[1]
-
-
Quantification: Internal standard method using a structurally similar compound as the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the analyte concentration without the need for a calibration curve of the specific compound.
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Visualizations
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: General workflow for the quantitative analysis of a target analyte in a reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Head-to-head comparison of different synthetic routes to (6-Methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block
(6-Methoxypyridin-2-yl)methanamine is a valuable building block in medicinal chemistry, appearing as a fragment in numerous compounds under investigation for a range of therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical industry. This guide provides a head-to-head comparison of three plausible synthetic routes to this compound, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data where available.
Executive Summary
Three primary synthetic strategies for the preparation of this compound have been evaluated: the reduction of 6-methoxypyridine-2-carbonitrile, the reductive amination of 6-methoxy-2-pyridinecarboxaldehyde, and the Gabriel synthesis starting from 2-(halomethyl)-6-methoxypyridine. While all three routes are chemically sound, the reduction of the corresponding nitrile appears to be a highly efficient and well-documented method for analogous structures, suggesting it as a strong candidate for a reliable and scalable synthesis. The reductive amination offers a direct approach but may require careful optimization to minimize side products. The Gabriel synthesis provides a classic and often high-yielding method for primary amine synthesis, though it involves a two-step process from the halomethyl intermediate.
Comparative Data of Synthetic Routes
| Route | Starting Material | Key Transformation | Reagents & Conditions | Reported Yield (Analogous Systems) | Purity (Analogous Systems) | Key Advantages | Key Disadvantages |
| 1 | 6-Methoxypyridine-2-carbonitrile | Nitrile Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) or Chemical Reduction (e.g., LiAlH₄) | High (up to 98% for similar pyridinecarbonitriles) | High | High yield, clean reaction, well-established methodology. | Requires handling of molecular hydrogen or reactive hydrides. |
| 2 | 6-Methoxy-2-pyridinecarboxaldehyde | Reductive Amination | NH₃, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Moderate to High | Variable | Direct conversion of aldehyde to amine. | Potential for over-alkylation or side reactions; requires careful control of conditions. |
| 3 | 2-(Chloromethyl)-6-methoxypyridine | Gabriel Synthesis | 1. Potassium Phthalimide, DMF; 2. Hydrazine hydrate | High | High | Avoids over-alkylation, generally high-yielding for primary amines. | Two-step process, requires synthesis of the starting halide. |
Route 1: Reduction of 6-Methoxypyridine-2-carbonitrile
This route involves the chemical reduction of the nitrile group of 6-methoxypyridine-2-carbonitrile to the corresponding primary amine. This is a widely used and generally efficient method for the synthesis of benzylamine analogs.
Experimental Protocol (Hypothetical, based on analogous reactions)
Step 1: Synthesis of 6-Methoxypyridine-2-carbonitrile
This intermediate can be prepared from 2-chloro-6-methoxypyridine via nucleophilic substitution with a cyanide salt.
Step 2: Catalytic Hydrogenation of 6-Methoxypyridine-2-carbonitrile
To a solution of 6-methoxypyridine-2-carbonitrile in an appropriate solvent (e.g., methanol, ethanol) is added a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The mixture is then subjected to an atmosphere of hydrogen gas (typically 1-5 atm) and stirred at room temperature until the reaction is complete, as monitored by techniques such as TLC or GC-MS. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. Purification can be achieved by distillation or crystallization.
A study on the catalytic hydrogenation of various pyridinecarbonitriles demonstrated that the selectivity of the reaction can be tuned by adjusting the reaction conditions, such as the addition of an acidic additive.[1] For instance, the hydrogenation of 4-pyridinecarbonitrile over a Pd/C catalyst in water with a specific amount of sulfuric acid led to the selective formation of the corresponding aminomethylpiperidine with a high yield of 98%.[1] This suggests that similar high yields and selectivity could be achievable for the hydrogenation of 6-methoxypyridine-2-carbonitrile.
Route 2: Reductive Amination of 6-Methoxy-2-pyridinecarboxaldehyde
Reductive amination is a powerful and direct method for the synthesis of amines from carbonyl compounds. In this route, 6-methoxy-2-pyridinecarboxaldehyde is reacted with an amine source, typically ammonia, in the presence of a reducing agent.
Experimental Protocol (Hypothetical, based on general procedures)
A solution of 6-methoxy-2-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol) is treated with a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a pyridine-borane complex, is then added portion-wise at a controlled temperature. The reaction is stirred until completion, as indicated by TLC or LC-MS. The reaction is then quenched, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.
The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting aldehyde. The use of ammonia-borane complexes has been shown to be effective for the reductive amination of a variety of aldehydes and ketones.[2]
Route 3: Gabriel Synthesis from 2-(Chloromethyl)-6-methoxypyridine
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively preventing the formation of over-alkylated byproducts.[3][4][5] This route would first necessitate the synthesis of 2-(chloromethyl)-6-methoxypyridine.
Experimental Protocol (Hypothetical, based on general procedures)
Step 1: Synthesis of 2-(Chloromethyl)-6-methoxypyridine
This intermediate could potentially be synthesized from 2-methyl-6-methoxypyridine via a radical chlorination reaction or from 2-(hydroxymethyl)-6-methoxypyridine using a chlorinating agent like thionyl chloride.
Step 2: Gabriel Synthesis
Potassium phthalimide is reacted with 2-(chloromethyl)-6-methoxypyridine in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the S(_N)2 reaction. After completion, the intermediate N-alkylated phthalimide is cleaved to release the primary amine. A common method for this cleavage is the Ing-Manske procedure, which involves treatment with hydrazine hydrate in a solvent like ethanol.[6][7] The phthalhydrazide byproduct precipitates out of solution and can be removed by filtration, yielding the desired primary amine.
References
- 1. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of (6-Methoxypyridin-2-yl)methanamine: A Comprehensive Guide
The proper disposal of (6-methoxypyridin-2-yl)methanamine is crucial for ensuring laboratory safety and environmental protection. As a pyridine derivative and an amine-containing compound, it is classified as hazardous waste and requires careful handling from collection to final disposal.[1] Under no circumstances should this chemical be discharged into sewer systems or regular trash.[2][3] The recommended method of disposal is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin contact, eye exposure, and inhalation of vapors.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for managing waste containing this compound, in compliance with local, state, and federal regulations.[1]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
It is critical to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[4] Specifically, it should not be mixed with strong oxidizing agents and acids.[1][5]
-
-
Waste Collection and Labeling :
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The container must be made of a compatible material.[4]
-
The label should clearly identify the contents as "this compound" and include hazard warnings such as "Flammable," "Toxic," and "Irritant."[1]
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][4]
-
The material will then be transported to a licensed chemical destruction plant for final disposal, typically via controlled incineration.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills : For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][6] Once contained, transfer the absorbent material to a sealed container for disposal as hazardous waste.[5]
-
Large Spills : For large spills, evacuate the area immediately and contact your institution's EHS department for assistance.[1]
Experimental Protocols
While chemical neutralization can sometimes be a pre-treatment step for certain chemical wastes, such as the oxidation of aromatic amines with potassium permanganate, this should only be performed by trained chemists after a thorough risk assessment and validation for the specific compound.[7] For this compound, direct disposal via a licensed facility without in-lab treatment is the standard and recommended procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling (6-Methoxypyridin-2-yl)methanamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of (6-Methoxypyridin-2-yl)methanamine. The following procedures are based on established best practices for handling aminopyridine derivatives to ensure laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on data from safety data sheets for this compound and structurally similar aminopyridines, it should be handled with caution. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
To mitigate these risks, the following personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | Prevents skin contact, which can be harmful or fatal.[3] Note that breakthrough times for pyridine with nitrile gloves can be very short; immediate replacement after any splash is critical. |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a splash hazard. | Protects eyes from splashes and dust, preventing serious irritation.[3] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | Prevents accidental skin exposure. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. A NIOSH-approved respirator may be required for spill cleanup or if PELs are exceeded. | Avoids inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Quantitative Exposure and Glove Compatibility Data
While specific quantitative data for this compound is limited, the following tables provide key data for related compounds to inform risk assessment.
Occupational Exposure Limits for Aminopyridines
| Agency | Exposure Limit (Time-Weighted Average) |
| OSHA PEL | 0.5 ppm (2 mg/m³) over an 8-hour work shift for 2-aminopyridine. |
| NIOSH REL | 0.5 ppm (2 mg/m³) over a 10-hour work shift for 2-aminopyridine. |
| ACGIH TLV | 0.5 ppm (1.9 mg/m³) over an 8-hour work shift for 2-aminopyridine. |
Data for 2-aminopyridine is provided as a reference for a structurally similar compound.
Glove Compatibility for Pyridine
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile | <1 to <15 | For incidental splash protection ONLY. Gloves must be changed immediately upon contact. Not suitable for immersion. |
| Butyl Rubber | >480 | Recommended for prolonged contact or immersion. |
| Viton | >480 | Recommended for prolonged contact or immersion. |
Note: Glove breakthrough times can vary significantly based on manufacturer, glove thickness, and chemical concentration. Always consult the specific glove manufacturer's chemical resistance data. The data for pyridine should be considered as a conservative estimate for handling this compound.
Operational Plan: Step-by-Step Handling and Disposal
Handling Procedure
A systematic approach is crucial when working with this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect for integrity.
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Execution:
-
Conduct all weighing and handling of the solid compound or its solutions within the chemical fume hood.
-
Use the smallest practical quantities for the experiment.
-
Keep containers tightly closed when not in use.
-
Avoid the formation of dust and aerosols.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Irritant").[5]
-
-
Storage:
-
Store the hazardous waste container in a designated and well-ventilated satellite accumulation area, at or near the point of generation.[5]
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
When the container is full or approaching the storage time limit (typically 90 days for large quantity generators or up to one year for academic labs under specific EPA regulations), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[5]
-
Disposal must be handled by a licensed hazardous waste disposal facility.[5]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[4][5] Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[5] For large spills, evacuate the area and contact your institution's EHS department.[5]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




